molecular formula C9H13NO2 B1269523 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione CAS No. 85302-07-4

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Cat. No.: B1269523
CAS No.: 85302-07-4
M. Wt: 167.2 g/mol
InChI Key: USUMAAZJCOVPIN-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dimethylaminomethylidene)cyclohexane-1,3-dione
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InChI

InChI=1S/C9H13NO2/c1-10(2)6-7-8(11)4-3-5-9(7)12/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUMAAZJCOVPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326881
Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85302-07-4
Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
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Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
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Record name 2-[(dimethylamino)methylidene]cyclohexane-1,3-dione
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Foundational & Exploratory

Technical Whitepaper: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 85302-07-4 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (CAS: 85302-07-4), a versatile synthetic intermediate. The compound, an enaminone, serves as a valuable building block in organic synthesis, particularly for the construction of various heterocyclic systems. This guide details its chemical and physical properties, provides key spectral data, outlines a detailed experimental protocol for its synthesis, and illustrates its synthetic utility. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams to facilitate understanding for research and development purposes.

Chemical Properties and Identification

This compound is an organic compound featuring a cyclohexanedione backbone functionalized with a dimethylamino-methylene group. This structure classifies it as an enaminone, a class of compounds known for their utility as intermediates in the synthesis of more complex molecules.

IdentifierValueReference
IUPAC Name 2-[(Dimethylamino)methylene]cyclohexane-1,3-dioneN/A
CAS Number 85302-07-4[1][2]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Canonical SMILES CN(C)C=C1C(=O)CCCC1=ON/A
InChI Key USUMAAZJCOVPIN-UHFFFAOYSA-NN/A

Physical and Spectroscopic Data

The following tables summarize the known physical and spectroscopic data for this compound. Note that some data points, such as boiling point and specific solubility, are not widely reported in published literature.

Table 2.1: Physical Properties
PropertyValueReference
Physical State Light orange needles/solidN/A
Melting Point 116 - 118 °CN/A
Boiling Point Data not availableN/A
Solubility Soluble in ethyl acetate (used for recrystallization). Quantitative data in other solvents is not readily available.N/A
Table 2.2: Spectroscopic Data
TechniqueDataReference
¹H-NMR (CDCl₃)δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 2H)[3]
¹³C-NMR (75 MHz, CDCl₃)δ 195.9, 162.0, 109.1, 48.3, 44.4, 37.9, 19.3[3]
FT-IR (cm⁻¹)Data not availableN/A
Mass Spec. (m/z)Data not available. The related compound, 2-((dimethylamino)methylene)-5,5-Dimethylcyclohexane-1,3-dione, shows a molecular ion peak [M⁺] at 195.[4]

Synthesis and Experimental Protocol

The most common and efficient synthesis of this compound involves the condensation reaction between 1,3-cyclohexanedione and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Synthesis Workflow

The synthesis is a straightforward one-step process where the dione is reacted with the acetal, which serves as both a reactant and a dehydrating agent.

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product A 1,3-Cyclohexanedione C Reflux (1 hr) A->C B DMF-DMA B->C D Solvent Evaporation C->D Cool to RT E Recrystallization (Ethyl Acetate) D->E F 2-[(Dimethylamino)methylene] -1,3-cyclohexanedione E->F

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

  • 1,3-Cyclohexanedione (11.2 g, 100 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 28 mL)

  • Ethyl acetate

Procedure:

  • Suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) in N,N-Dimethylformamide dimethyl acetal (28 mL).

  • Heat the mixture at reflux for 1 hour. The solid should dissolve, and the solution will typically turn orange.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Remove the solvent in vacuo using a rotary evaporator. This will yield a crude orange solid.

  • Recrystallize the crude solid from ethyl acetate to yield the pure product.

  • Collect the resulting light orange needles by filtration and dry under vacuum.

Expected Yield: Approximately 12 g (72%).

Applications in Heterocyclic Synthesis

As an enaminone, the title compound is an excellent precursor for building complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The two carbonyl groups and the enamine moiety provide multiple reactive sites for cyclization reactions. A primary application is the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]quinolines, which are known to possess a range of biological activities.[3]

Logical Pathway for Heterocycle Formation

The reaction with bifunctional nucleophiles, such as hydrazine derivatives, is a common strategy. The nucleophile attacks the electrophilic carbonyl carbon and the enamine carbon, leading to a cyclization-condensation cascade that expels dimethylamine and water to form the stable, fused aromatic system.

G A 2-[(Dimethylamino)methylene] -1,3-cyclohexanedione D Cyclization/ Condensation A->D B Hydrazine Derivative (e.g., Phenylhydrazine) B->D C Reaction Conditions (e.g., Reflux in Acetic Acid) C->D E Fused Heterocycle (e.g., Pyrazolo[3,4-b]quinoline) D->E F Byproducts (Dimethylamine, H₂O) D->F

Caption: Reaction pathway for synthesizing fused heterocycles.

Example Protocol: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-b]quinolin-4-one

Procedure Outline:

  • A solution of this compound and a molar equivalent of phenylhydrazine is prepared in a suitable solvent, such as glacial acetic acid.

  • The mixture is heated at reflux for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated product is isolated by filtration, washed, and dried. This reaction proceeds via a tandem condensation and cyclization, displacing the dimethylamino group and forming the stable pyrazoloquinoline core.[3]

This synthetic route highlights the compound's value as a scaffold for rapidly accessing complex molecular architectures relevant to drug discovery programs.

References

An In-depth Technical Guide to 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (C9H13NO2): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, a versatile chemical intermediate with the molecular formula C9H13NO2. The document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and explores its significant role as a precursor in the development of various biologically active compounds. While direct biological data on the title compound is limited, this guide extensively reviews the demonstrated pharmacological potential of its derivatives, including their applications in oncology, infectious diseases, and agriculture. Particular emphasis is placed on the synthetic pathways leading to these derivatives and the experimental methodologies used to evaluate their biological efficacy.

Chemical and Physical Properties

This compound is a stable organic compound that serves as a key building block in synthetic chemistry. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H13NO2[1][2]
Molecular Weight 167.21 g/mol [1]
CAS Number 85302-07-4[1][2]
Appearance Solid[3]
Storage Store in a cool, dry, and well-ventilated place.[3]
Safety Harmful if swallowed. Avoid contact with skin and eyes.[3]

Synthesis

The most common and efficient method for the synthesis of this compound involves the reaction of 1,3-cyclohexanedione with a dimethylformamide derivative.

Synthetic Workflow

The synthesis is a straightforward condensation reaction.

G cluster_reactants Reactants cluster_product Product 1_3_Cyclohexanedione 1,3-Cyclohexanedione Reaction Condensation 1_3_Cyclohexanedione->Reaction DMF_reagent N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMF_reagent->Reaction Target_Compound 2-[(Dimethylamino)methylene] -1,3-cyclohexanedione Reaction->Target_Compound Yields

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[4]

This protocol is adapted from established literature procedures.

Materials:

  • 1,3-Cyclohexanedione

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Solvent (e.g., toluene or xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, suspend 1,3-cyclohexanedione in a suitable solvent.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.

  • Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent, such as ethyl acetate, to yield the final product.

Applications in the Synthesis of Biologically Active Derivatives

The primary value of this compound in drug discovery and development lies in its utility as a versatile precursor for a wide array of heterocyclic compounds. The enamine moiety is a reactive handle that facilitates cyclization and condensation reactions to build more complex molecular architectures.

General Reaction Scheme for Derivative Synthesis

The following diagram illustrates the general principle of using the title compound to generate diverse molecular scaffolds.

G Start 2-[(Dimethylamino)methylene] -1,3-cyclohexanedione Reactant_A Reagent A (e.g., Hydrazine derivative) Start->Reactant_A Reactant_B Reagent B (e.g., Active methylene compound) Start->Reactant_B Reactant_C Reagent C (e.g., Guanidine derivative) Start->Reactant_C Product_A Pyrazole Derivatives (e.g., Anticancer, Antimicrobial) Reactant_A->Product_A Cyclocondensation Product_B Pyridine Derivatives (e.g., Herbicidal) Reactant_B->Product_B Hantzsch-type reaction Product_C Pyrimidine Derivatives (e.g., Kinase Inhibitors) Reactant_C->Product_C Guareschi-type reaction

Caption: Versatility in synthesizing bioactive heterocyclic compounds.

Biological Activities of Cyclohexane-1,3-dione Derivatives

While direct biological data for this compound is scarce, numerous studies have demonstrated the potent biological activities of its derivatives.

Anticancer Activity

Derivatives of cyclohexane-1,3-dione have shown promising results as anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer progression.

Potential Signaling Pathways Targeted by Derivatives:

G Derivatives Cyclohexane-1,3-dione Derivatives cMet c-Met Kinase Derivatives->cMet Inhibit Pim1 Pim-1 Kinase Derivatives->Pim1 Inhibit NFkB NF-κB Pathway Derivatives->NFkB Modulate Proliferation Tumor Cell Proliferation cMet->Proliferation Promotes Apoptosis Inhibition of Apoptosis Pim1->Apoptosis Suppresses NFkB->Proliferation Promotes

Caption: Potential anticancer mechanisms of cyclohexane-1,3-dione derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (derivatives of this compound) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Herbicidal Activity

Certain derivatives of cyclohexane-1,3-dione are potent herbicides. Their mechanism of action often involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and tocotrienol biosynthesis in plants.[4]

Experimental Protocol: In Vitro HPPD Inhibition Assay

  • Enzyme Preparation: Purify recombinant HPPD from a suitable expression system (e.g., E. coli).

  • Assay Mixture: Prepare a reaction mixture containing the purified HPPD enzyme, its substrate (p-hydroxyphenylpyruvate), and a cofactor (ascorbate) in a suitable buffer.

  • Inhibitor Addition: Add various concentrations of the test compound to the assay mixture.

  • Reaction Initiation and Monitoring: Initiate the reaction and monitor the enzymatic activity, often by measuring oxygen consumption or by spectrophotometrically tracking the formation of the product.

  • Data Analysis: Determine the inhibitory activity of the compound by calculating the IC50 value.

Antimicrobial Activity

The structural scaffold of cyclohexane-1,3-dione has also been utilized to develop compounds with antimicrobial properties.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a valuable and versatile starting material in medicinal and agricultural chemistry. While it may not possess significant intrinsic biological activity, its true potential is realized in its ability to serve as a scaffold for the synthesis of a diverse range of heterocyclic derivatives. These derivatives have demonstrated significant potential as anticancer, herbicidal, and antimicrobial agents. This technical guide provides researchers and drug development professionals with a foundational understanding of the synthesis, properties, and vast synthetic utility of this important chemical intermediate, paving the way for the discovery of novel therapeutic and agrochemical agents.

References

An In-depth Technical Guide to the Chemical Properties of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is a versatile synthetic intermediate belonging to the class of compounds known as enaminones. Its unique structural features, characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group, make it a valuable precursor in the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis and utilization in organic synthesis.

Chemical and Physical Properties

This compound is typically an orange or light orange solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₃NO₂[2]
Molecular Weight 167.21 g/mol [2]
Appearance Light orange needles or orange solid[1]
Melting Point 116-118 °C[1]
Boiling Point 274.5 ± 40.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Flash Point 116.0 ± 19.7 °C[3]
CAS Number 85302-07-4[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

Table 2: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
8.05s1H=CH-N[1]
3.40s3HN-CH₃[1]
3.19s3HN-CH₃[1]
2.26t4H-CH₂-C=O[1]
1.95m2H-CH₂-CH₂-CH₂-[1]
¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data of 2-[(dimethylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione in CDCl₃

Chemical Shift (δ, ppm)AssignmentReference
195.9C=O[5]
162.0=C-N[5]
109.1=C(H)-N[5]
48.3N-(CH₃)₂[5]
44.4C(CH₃)₂[5]
37.9-CH₂-C=O[5]
19.3C(CH₃)₂[5]
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a detailed spectrum with peak assignments for the title compound is not available, the general regions for the key stretches are well-established for enaminone systems.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aliphatic)
~1650-1600StrongC=O stretching (conjugated ketone)
~1600-1550StrongC=C stretching (enamine)
~1350-1250StrongC-N stretching

Solubility

Specific quantitative solubility data for this compound in various solvents is not extensively reported. However, based on its chemical structure and information for related compounds, a qualitative solubility profile can be inferred. It is expected to be soluble in polar organic solvents such as chloroform, dichloromethane, ethyl acetate, and alcohols. Its solubility in nonpolar solvents like hexanes is likely to be limited. The related compound 2-methyl-1,3-cyclohexanedione is soluble in methanol and acetone but insoluble in water.[6]

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily utilized for the construction of various heterocyclic systems. The enaminone functionality provides two reactive sites: the enamine β-carbon, which is susceptible to attack by electrophiles, and the potential for the dimethylamino group to act as a leaving group upon reaction with nucleophiles.

Synthesis of Heterocyclic Compounds

Enaminones are widely used as precursors for the synthesis of biologically active heterocyclic compounds such as pyrazoles, pyrimidines, and pyridines.[7][8]

The reaction of enaminones with hydrazine derivatives is a common method for the synthesis of pyrazoles. The reaction proceeds through a condensation-cyclization mechanism where the hydrazine attacks the carbonyl group and the enamine carbon, followed by the elimination of dimethylamine and water.

G reagents Hydrazine (R-NHNH₂) enaminone 2-[(Dimethylamino)methylene] -1,3-cyclohexanedione reagents->enaminone Reaction intermediate Intermediate enaminone->intermediate Condensation pyrazole Substituted Pyrazole intermediate->pyrazole Cyclization (- (CH₃)₂NH, - H₂O)

Caption: Synthesis of pyrazoles from the title compound.

Pyrimidines can be synthesized by the reaction of enaminones with amidines, guanidines, or ureas.[9] This reaction involves the [3+3] cyclocondensation where the N-C-N fragment of the amidine reacts with the C-C-C fragment of the enaminone.

G reagents Amidine/Guanidine (R-C(=NH)NH₂) enaminone 2-[(Dimethylamino)methylene] -1,3-cyclohexanedione reagents->enaminone Reaction intermediate Intermediate enaminone->intermediate Condensation pyrimidine Substituted Pyrimidine intermediate->pyrimidine Cyclization (- (CH₃)₂NH, - H₂O)

Caption: Synthesis of pyrimidines from the title compound.

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of the title compound from 1,3-cyclohexanedione and dimethylformamide dimethyl acetal (DMF-DMA).

Workflow:

G start Start suspend Suspend 1,3-cyclohexanedione in DMF-DMA start->suspend reflux Heat at reflux for 1 h suspend->reflux cool Cool to room temperature reflux->cool evaporate Evaporate solvent cool->evaporate recrystallize Recrystallize from ethyl acetate evaporate->recrystallize product Obtain light orange needles recrystallize->product

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 1,3-Cyclohexanedione (11.2 g, 100 mmol)

  • Dimethylformamide dimethyl acetal (DMF-DMA) (28 mL)

  • Ethyl acetate

Procedure:

  • Suspend 1,3-cyclohexanedione in dimethylformamide dimethyl acetal.

  • Heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain an orange solid.

  • Recrystallize the solid from ethyl acetate to yield 12 g (72%) of this compound as light orange needles.

Representative Synthesis of a Pyrazole Derivative

While a specific protocol for the title compound is not detailed, the following is a general procedure adapted from the synthesis of pyrazoles from enaminones.[10]

Materials:

  • This compound (1 mmol)

  • Hydrazine hydrate or substituted hydrazine (1 mmol)

  • Ethanol or acetic acid (as solvent)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the hydrazine derivative to the solution.

  • Heat the reaction mixture to reflux for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature suggesting that this compound is directly involved in any signaling pathways. However, the broader class of enaminones and the heterocyclic compounds derived from them, such as pyrazoles and pyrimidines, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][11] Therefore, this compound serves as a key intermediate in the development of potentially bioactive molecules for drug discovery.[6]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity, make it an important precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development. This guide provides a foundational understanding of its properties and synthetic utility for researchers and scientists in the field.

References

Spectroscopic Profile of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. The information presented herein is intended to support research and development activities by providing key analytical data, experimental protocols for its synthesis, and logical diagrams to illustrate its chemical structure and preparation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including its molecular properties, ¹H NMR, and ¹³C NMR spectral data. This information is crucial for the identification and characterization of the compound.

Molecular and Mass Spectrometry Data
ParameterValue
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol [1][2]
Exact Mass 167.094629 g/mol

Note: Experimental mass spectrometry data detailing fragmentation patterns and relative intensities were not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Data

The NMR data presented was acquired in deuterated chloroform (CDCl₃) as the solvent.

¹H NMR Spectroscopic Data [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.06Singlet1H=CH-N
3.40Singlet3HN-CH₃
3.18Singlet3HN-CH₃
2.26 (t, J = 6.5 Hz)Triplet4H-CH₂-C=O
1.95Multiplet2H-CH₂-CH₂-CH₂-

¹³C NMR Spectroscopic Data [3]

Chemical Shift (δ) ppmAssignment
195.9C=O (C1, C3)
162.0=CH-N
109.1C=C (C2)
48.3N-CH₃
44.4N-CH₃
37.9-CH₂-C=O (C4, C6)
19.3-CH₂-CH₂-CH₂- (C5)
Infrared (IR) Spectroscopy Data

Specific infrared spectroscopy data with absorption frequencies (cm⁻¹) for this compound was not available in the reviewed literature. For related enaminone structures, characteristic peaks would be expected for C=O (conjugated ketone) and C=C stretching vibrations.

Experimental Protocols

The methodologies for the synthesis and spectroscopic analysis of this compound are detailed below.

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of 1,3-cyclohexanedione with dimethylformamide dimethylacetal (DMF-DMA).[3]

Procedure:

  • 1,3-Cyclohexanedione (11.2 g, 100 mmol) is suspended in dimethylformamide dimethylacetal (28 mL).

  • The mixture is heated at reflux for one hour.

  • After cooling to room temperature, the solvent is removed by evaporation.

  • The resulting solid is recrystallized from ethyl acetate to yield the final product.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 75 MHz spectrometer.[3] The sample was dissolved in deuterated chloroform (CDCl₃) for analysis. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

  • General IR Spectroscopy: While specific data for the target compound is unavailable, a general method involves obtaining the spectrum using an FTIR spectrometer with an Attenuated Total Reflection (ATR) sampling technique.

  • General Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical assignment of NMR signals to the molecular structure of this compound.

synthesis_workflow reagent1 1,3-Cyclohexanedione process1 Suspend in DMF-DMA reagent1->process1 reagent2 DMF-DMA reagent2->process1 process2 Heat at Reflux (1 hr) process1->process2 process3 Cool to Room Temp. process2->process3 process4 Evaporate Solvent process3->process4 intermediate Crude Solid process4->intermediate process5 Recrystallize from Ethyl Acetate intermediate->process5 product 2-[(Dimethylamino)methylene] -1,3-cyclohexanedione process5->product

Caption: Synthesis workflow for this compound.

logical_relationship cluster_molecule Molecular Structure cluster_h_nmr ¹H NMR Assignments cluster_c_nmr ¹³C NMR Assignments molecule H1 δ 8.06 (=CH) molecule->H1 a H2 δ 3.40, 3.18 (N-CH₃) molecule->H2 b H3 δ 2.26 (-CH₂-C=O) molecule->H3 c H4 δ 1.95 (-CH₂-CH₂-) molecule->H4 d C1 δ 195.9 (C=O) molecule->C1 1,3 C2 δ 162.0 (=CH) molecule->C2 e C3 δ 109.1 (C=C) molecule->C3 2 C4 δ 48.3, 44.4 (N-CH₃) molecule->C4 f C5 δ 37.9 (-CH₂) molecule->C5 4,6 C6 δ 19.3 (-CH₂-) molecule->C6 5

Caption: Logical assignment of NMR signals to the molecular structure.

References

An In-depth Technical Guide to the Formation of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, a versatile intermediate in organic synthesis. The core of this guide focuses on the detailed mechanism of its formation from the reaction of 1,3-cyclohexanedione and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via a condensation mechanism involving the nucleophilic attack of the enolizable dione on the electrophilic acetal. This guide presents a step-by-step mechanistic pathway, a summary of quantitative reaction parameters, and a detailed experimental protocol.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and materials science. Its formation is a classic example of enamine synthesis from a 1,3-dicarbonyl compound. The reaction is typically carried out by treating 1,3-cyclohexanedione with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as both a reactant and sometimes as the solvent.[1] The resulting enaminone is a highly reactive intermediate due to the conjugated system, making it a valuable synthon for further chemical transformations.[2]

Reaction Mechanism

The formation of this compound from 1,3-cyclohexanedione and DMF-DMA is a condensation reaction. The reaction is initiated by the nucleophilic attack of the enolate of 1,3-cyclohexanedione on the electrophilic carbon atom of DMF-DMA. This is followed by the elimination of a molecule of methanol to yield the final enaminone product. The detailed step-by-step mechanism is illustrated below.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 1,3-Cyclohexanedione r2 DMF-DMA inter Tetrahedral Intermediate r1->inter Nucleophilic Attack p1 This compound inter->p1 Elimination p2 Methanol

Caption: Reaction pathway for the formation of the target compound.

The reaction can be mechanistically detailed in the following steps:

  • Enolate Formation: In the presence of a base (which can be the dimethylamino group of DMF-DMA itself or an added catalyst), the acidic proton at the C-2 position of 1,3-cyclohexanedione is abstracted to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbon of the N,N-dimethylformamide dimethyl acetal. This results in the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable and collapses. A molecule of methanol is eliminated, leading to the formation of the stable, conjugated enaminone product, this compound.

Quantitative Data

The synthesis of this compound has been reported under various conditions, leading to a range of yields. The following table summarizes the key quantitative data from a representative experimental protocol.[3]

ParameterValueReference
Reactants
1,3-Cyclohexanedione11.2 g (100 mmol)[3]
Dimethylformamide dimethyl acetal28 mL[3]
Reaction Conditions
TemperatureReflux[3]
Reaction Time1 hour[3]
Product
Yield12 g (72%)[3]
Melting Point116-118 °C[3]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.[3]

Materials:

  • 1,3-Cyclohexanedione (11.2 g, 100 mmol)

  • Dimethylformamide dimethyl acetal (28 mL)

  • Ethyl acetate (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • A suspension of 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethyl acetal (28 mL) is prepared in a round-bottom flask.[3]

  • The mixture is heated to reflux and maintained at this temperature for 1 hour.[3]

  • After 1 hour, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator, which yields an orange solid.[3]

  • The crude solid is recrystallized from ethyl acetate to afford the pure product.[3]

  • The final product, 2-dimethylaminomethylene-1,3-cyclohexanedione, is obtained as light orange needles (12 g, 72% yield) with a melting point of 116-118 °C.[3]

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

experimental_workflow start Start reactants Mix 1,3-Cyclohexanedione and DMF-DMA start->reactants reflux Heat to Reflux (1 hour) reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate recrystallize Recrystallize from Ethyl Acetate evaporate->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The formation of this compound is a robust and efficient chemical transformation that provides a valuable intermediate for organic synthesis. The reaction mechanism, involving the condensation of 1,3-cyclohexanedione with DMF-DMA, is well-understood and proceeds in high yield under relatively mild conditions. The detailed experimental protocol and quantitative data provided in this guide offer a solid foundation for researchers and scientists in the field of drug development and chemical synthesis to utilize this versatile compound in their work.

References

An In-depth Technical Guide on the Reactivity of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is a versatile building block in organic synthesis, prized for its dual electrophilic and nucleophilic character. This technical guide provides a comprehensive overview of its reactivity with a range of nucleophiles, including nitrogen, carbon, and sulfur-based reagents. The document details the synthesis of the parent compound and explores its subsequent transformations into a variety of heterocyclic systems, which are of significant interest in medicinal chemistry and drug development. Key reaction pathways, experimental protocols, and quantitative data are presented to serve as a practical resource for researchers in the field.

Introduction

Enaminones, such as this compound, are highly functionalized molecules that serve as pivotal intermediates in the synthesis of complex organic compounds. Their unique electronic structure, characterized by a polarized double bond conjugated to a lone pair of electrons on the nitrogen atom and a carbonyl group, allows them to react as either nucleophiles or electrophiles. This versatility makes them attractive starting materials for the construction of a wide array of heterocyclic compounds, including pyrazoles, pyrimidines, and other fused systems. This guide will focus on the reactions of this compound with various nucleophiles, providing detailed experimental insights and data to facilitate its application in synthetic chemistry.

Synthesis of this compound

The precursor, this compound, is readily synthesized from commercially available starting materials.

Experimental Protocol

A suspension of 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethylacetal (28 mL) is heated at reflux for one hour. After cooling to room temperature, the solvent is removed under reduced pressure to yield an orange solid. Recrystallization from ethyl acetate affords the desired product as light orange needles (12 g, 72% yield).[1]

Characterization Data:

  • Melting Point: 116-118 °C[1]

  • 1H NMR (CDCl3): δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 1H)[1]

Reactivity with N-Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, providing access to a multitude of nitrogen-containing heterocycles.

Reaction with Hydrazines: Synthesis of Tetrahydro-1H-indazol-4(5H)-ones

The reaction with hydrazine derivatives leads to the formation of fused pyrazole systems, specifically 1,5,6,7-tetrahydro-4H-indazol-4-ones. This transformation proceeds via a condensation-cyclization sequence.

General Reaction Scheme:

reac1 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione prod 1,5,6,7-Tetrahydro-1H-indazol-4(5H)-one reac1->prod + reac2 R-NHNH2 (Hydrazine derivative) reac2->prod Reflux, Solvent - (CH3)2NH - H2O

Figure 1: General scheme for the synthesis of tetrahydro-indazolones.

Table 1: Synthesis of Tetrahydro-1H-indazol-4(5H)-ones

Hydrazine DerivativeSolventReaction TimeYield (%)Reference
Hydrazine hydrateDMF3 min (2x)-[2]
PhenylhydrazineEthanol--[3]

Note: Specific yield data for these reactions were not available in the cited literature.

Reaction with Amidines: Synthesis of Tetrahydroquinazolin-5(6H)-ones

Condensation with amidines, such as guanidine, acetamidine, and benzamidine, provides a straightforward route to fused pyrimidine derivatives, namely 4,6,7,8-tetrahydro-5H-quinazolin-5-ones.

General Reaction Scheme:

reac1 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione prod 4,6,7,8-Tetrahydro-5H-quinazolin-5-one reac1->prod + reac2 R-C(=NH)NH2 (Amidine derivative) reac2->prod Reflux, Solvent - (CH3)2NH - H2O

Figure 2: General scheme for the synthesis of tetrahydro-quinazolinones.

Table 2: Synthesis of Tetrahydroquinazolin-5(6H)-ones

Amidine DerivativeSolventBaseReaction ConditionsYield (%)Reference
Guanidine hydrochlorideTHFSodium ethoxideRoom Temperature87[4][5]
Guanidine hydrochlorideTrifluoroethanol-160 °C, Microwave, 1-2 h42-76[6]
Reaction with Primary Amines

The dimethylamino group can be displaced by other primary amines, leading to a transamination reaction. This is a key step in the formation of more complex heterocyclic systems.

General Reaction Scheme:

reac1 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione prod 2-[(R-amino)methylene]- 1,3-cyclohexanedione reac1->prod + reac2 R-NH2 (Primary Amine) reac2->prod Heat, Solvent - (CH3)2NH

Figure 3: General scheme for the transamination reaction.

Detailed quantitative data for a range of primary amines was not available in the searched literature.

Reactivity with C-Nucleophiles

Reactions with carbon-based nucleophiles, particularly active methylene compounds, offer a pathway to highly functionalized carbocyclic and heterocyclic systems.

Reaction with Malononitrile

The reaction with malononitrile, an active methylene compound, can lead to the formation of various pyridine and fused pyridine derivatives through a series of condensation and cyclization reactions.

General Reaction Scheme:

reac1 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione prod Substituted Pyridine Derivatives reac1->prod + reac2 CH2(CN)2 (Malononitrile) reac2->prod Base, Solvent Reflux

Figure 4: Reaction with malononitrile.

Table 3: Reaction with Malononitrile

BaseSolventReaction ConditionsProductYield (%)Reference
TriethylamineEthanol/WaterReflux3-Cyano-2-pyridinone derivativesGood to Excellent[7][8]

Reactivity with S-Nucleophiles

The reaction with sulfur-based nucleophiles provides a route to sulfur-containing heterocycles.

Reaction with Thiols

The reaction with thiols, such as 2-aminothiophenol, can lead to the formation of benzothiazine derivatives through a Michael-type addition followed by cyclization.

General Reaction Scheme:

reac1 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione prod Benzothiazine Derivatives reac1->prod + reac2 2-Aminothiophenol reac2->prod Acid, Solvent

Figure 5: Reaction with 2-aminothiophenol.

Specific experimental protocols and quantitative data for the reaction of this compound with thiols were not extensively detailed in the searched literature.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to react with a diverse range of nucleophiles provides efficient pathways to a variety of heterocyclic scaffolds that are of significant interest to the pharmaceutical and materials science industries. This guide has summarized the key reactive pathways and provided available experimental details to aid researchers in the application of this versatile building block. Further exploration of its reactivity with a broader scope of nucleophiles, along with detailed quantitative studies, will undoubtedly continue to expand its synthetic utility.

References

The Versatility of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a Precursor for Mannich Bases and Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, an enaminone derived from 1,3-cyclohexanedione, serves as a highly versatile and reactive intermediate in organic synthesis. Its unique chemical structure, featuring both nucleophilic and electrophilic centers, allows it to be a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and utility of this compound, with a particular focus on its role as a precursor to Mannich bases and its application in the synthesis of diverse heterocyclic scaffolds of medicinal interest. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction

Mannich bases, β-amino-carbonyl compounds, are a significant class of organic molecules with wide-ranging applications in medicinal chemistry and materials science.[1][2] The classical Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde and a primary or secondary amine.[3] this compound can be considered a stable and isolable intermediate in a modified Mannich-type reaction sequence. This enaminone is readily prepared and acts as a masked β-aldehyde, with the dimethylamino group serving as an excellent leaving group upon nucleophilic attack. This reactivity profile makes it a valuable synthon for the introduction of a functionalized two-carbon unit and a precursor for the construction of more complex molecular architectures, including various heterocyclic systems.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the condensation of 1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA).[4] This reaction proceeds in high yield and provides the desired enaminone as a stable, crystalline solid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the literature procedure described by Jeyachandran (2021).[4]

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq)

  • Anhydrous Toluene

Procedure:

  • A mixture of 1,3-cyclohexanedione and DMF-DMA in anhydrous toluene is heated under reflux for 5 hours.

  • The reaction mixture is then cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with toluene to afford the pure this compound.

Quantitative Data:

Reactant 1Reactant 2SolventReaction TimeYieldReference
1,3-CyclohexanedioneDMF-DMAToluene5 hModerate[4]

Applications in Heterocyclic Synthesis

A primary application of this compound is its use as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The enaminone system is susceptible to attack by dinucleophiles, leading to cyclization and the formation of fused ring systems.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives is a well-established method for the synthesis of pyrazoles. The reaction proceeds via an initial nucleophilic attack of the hydrazine at the enaminone's β-carbon, followed by an intramolecular condensation and elimination of dimethylamine and water.

Quantitative Data for Pyrazole Synthesis:

NucleophileProductYieldReference
Hydrazine4,5,6,7-Tetrahydro-2H-indazol-4-oneGood[4]
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-one

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

Procedure:

  • A solution of this compound in ethanol is prepared.

  • Hydrazine hydrate is added to the solution, and the mixture is refluxed for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired pyrazole derivative.

Synthesis of Pyrimidine Derivatives

Similarly, this compound can react with amidines or other N-C-N dinucleophiles to form pyrimidine derivatives. This reaction provides a straightforward route to fused pyrimidine systems, which are of significant interest in medicinal chemistry.[2]

Quantitative Data for Pyrimidine Synthesis:

NucleophileProduct TypeYieldReference
Amidines (e.g., Guanidine, Acetamidine)Fused PyrimidinesHigh[2]

Role as a Mannich Base Precursor in Polymer Synthesis

The reactivity of the enaminone as a Mannich base precursor is further demonstrated in polymerization reactions. For instance, α,α'-bis[(dimethylamino)methylidene]cyclohexanediones undergo transaminative polymerization with diamines to form polyenaminones.[5] This reaction highlights the utility of the dimethylamino group as a leaving group in a polycondensation reaction.

Quantitative Data for Polyenaminone Synthesis:

Bis-enaminone DerivativeDiamineYieldReference
α,α'-Bis[(dimethylamino)methylidene]cyclohexane-1,2-dione1,3-Phenylenediamine dihydrochloride88%[5]
α,α'-Bis[(dimethylamino)methylidene]cyclohexane-1,4-dione1,2-Phenylenediamine dihydrochloride35%[5]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to act as a stable precursor for Mannich-type reactions makes it an invaluable tool for the synthesis of complex molecules, particularly heterocyclic systems such as pyrazoles and pyrimidines. The straightforward synthesis of the precursor and its predictable reactivity with a range of nucleophiles offer significant advantages for researchers in drug discovery and development. The experimental protocols and quantitative data provided in this guide serve as a practical resource for the application of this powerful synthetic intermediate.

References

An In-depth Technical Guide to the Analogs and Derivatives of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 2-[(dimethylamino)methylene]-1,3-cyclohexanedione serves as a versatile and privileged starting material in the synthesis of a diverse array of biologically active analogs and derivatives. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of these compounds. It is designed to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. This document details the synthetic methodologies for various classes of derivatives, presents quantitative biological data in a structured format, and elucidates the mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a key building block in organic synthesis, primarily utilized for its reactive enaminone functionality. This moiety allows for facile reactions with a variety of nucleophiles, leading to the construction of diverse heterocyclic systems and other complex organic molecules. The resulting derivatives have demonstrated a broad spectrum of biological activities, including herbicidal, anticancer, and antimicrobial properties. This guide will delve into the core aspects of the chemistry and biology of these compounds, providing a foundational understanding for their application in drug development.

Synthesis of the Core Structure and Key Intermediates

The parent compound, this compound, and its substituted analogs are typically synthesized through the condensation of a 1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This reaction is generally high-yielding and provides a straightforward route to the core enaminone structure.

General Experimental Protocol for the Synthesis of this compound

A mixture of 1,3-cyclohexanedione (1.0 equivalent) and dimethylformamide dimethyl acetal (DMF-DMA) (1.2-2.0 equivalents) is heated in a suitable solvent, such as toluene or neat, under reflux for a period of 1 to 5 hours.[3][4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent like ethyl acetate to yield the desired this compound.[3]

Major Classes of Analogs and Derivatives

The reactivity of the enaminone system in this compound allows for the synthesis of a wide variety of derivatives. The following sections outline the synthesis and properties of some of the most significant classes.

2-Acyl-cyclohexane-1,3-dione Derivatives

These derivatives are of significant interest due to their potent herbicidal activity. They are typically synthesized by the acylation of 1,3-cyclohexanedione.

Experimental Protocol for Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones: To a solution of a 1,3-cyclohexanedione derivative (1.0 equivalent) in dichloromethane, an acid derivative (1.0 equivalent), dicyclohexylcarbodiimide (DCC) (1.2 equivalents), triethylamine (1.2 equivalents), and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added successively. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then diluted with dichloromethane and filtered. The filtrate is washed with 1 M HCl, and the aqueous phase is extracted with ether. The combined organic layers are dried and concentrated to yield the 2-acyl-cyclohexane-1,3-dione.[5]

Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives is a common method for the synthesis of pyrazole-fused cyclohexanes. These compounds have shown promising anticancer and antimicrobial activities.

General Synthesis of Pyrazole Derivatives: The synthesis of pyrazole derivatives from this compound often involves a cyclocondensation reaction with a hydrazine derivative.[2][6]

Fused Heterocyclic Derivatives

The enaminone moiety is a versatile precursor for the synthesis of various fused heterocyclic systems, such as pyrimidines and pyridines, through reactions with dinucleophiles.[2][7]

Spiro Compounds

Spirocyclic compounds containing the cyclohexane-1,3-dione moiety can be synthesized through multi-component reactions, often involving an isatin derivative and a 1,3-dicarbonyl compound.[8][9]

Biological Activities and Quantitative Data

The analogs and derivatives of this compound exhibit a range of biological activities. This section summarizes the key findings and presents quantitative data in tabular format.

Herbicidal Activity

A significant number of 2-acyl-cyclohexane-1,3-dione derivatives are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone in plants.[5][10] Inhibition of HPPD leads to a depletion of plastoquinone, which is essential for carotenoid biosynthesis and photosynthetic electron transport, ultimately causing bleaching and death of the plant.[5]

Table 1: Herbicidal Activity of 2-Acyl-cyclohexane-1,3-dione Derivatives against A. thaliana HPPD [5][10]

Compound IDR Group on Acyl ChainIC₅₀ (μM)
5d C₁₁ alkyl0.18 ± 0.02
Sulcotrione (Commercial Herbicide)0.25 ± 0.02
Anticancer Activity

Derivatives of this compound, particularly those incorporating a pyrazole ring, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.

Table 2: Anticancer Activity of Selected Cyclohexanedione Derivatives

Compound ClassCell LineIC₅₀ (μM)Reference
Pyrazole DerivativeMCF-7 (Breast)5.21[5]
Pyrazole DerivativeHepG2 (Liver)3.53[5]
Pyrazole DerivativeHela (Cervical)5.16[5]
Antimicrobial Activity

Certain derivatives have shown activity against various bacterial and fungal strains. The mechanism is thought to involve the disruption of the microbial cell membrane or interference with essential cellular processes.[1]

Signaling Pathways and Mechanistic Diagrams

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Herbicidal Mechanism of Action: HPPD Inhibition

The herbicidal activity of 2-acyl-cyclohexane-1,3-diones is well-characterized and involves the inhibition of the HPPD enzyme in the plastoquinone biosynthesis pathway.

HPPD_Inhibition_Pathway cluster_pathway Plastoquinone Biosynthesis Pathway cluster_inhibition Inhibition cluster_consequences Downstream Effects Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase HGA Homogentisate HPP->HGA HPPD HPP->HGA Plastoquinone Plastoquinone Carotenoids Carotenoid Biosynthesis (Blocked) Plastoquinone->Carotenoids Inhibitor 2-Acyl-cyclohexane- 1,3-dione Derivative HPP_to_HGA_edge HPP_to_HGA_edge Inhibitor->HPP_to_HGA_edge Inhibits Photooxidation Photooxidation (Bleaching) Carotenoids->Photooxidation

Caption: Inhibition of HPPD by 2-acyl-cyclohexane-1,3-dione derivatives disrupts plastoquinone biosynthesis.

Anticancer Mechanism of Action: Apoptosis Induction (Proposed)

While the precise signaling pathways for the anticancer activity of many derivatives are still under investigation, a common proposed mechanism is the induction of apoptosis.

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Derivative Cyclohexanedione Derivative Mitochondria Mitochondria Derivative->Mitochondria Stress Signal Death_Receptor Death Receptor Derivative->Death_Receptor Ligand Binding (Potential) Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase_Cascade Executioner Caspase Activation (Caspase-3, -6, -7) Caspase9->Caspase_Cascade DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed apoptotic pathways induced by cyclohexanedione derivatives in cancer cells.

Structure-Activity Relationships (SAR)

For the herbicidal 2-acyl-cyclohexane-1,3-diones, a clear structure-activity relationship has been established. The inhibitory activity against HPPD is influenced by the nature of the acyl side chain. An alkyl chain of around 11 carbons appears to be optimal for activity.[5]

SAR_Herbicides cluster_modifications Side Chain Modifications cluster_activity HPPD Inhibitory Activity Core 2-Acyl-cyclohexane- 1,3-dione Core Short_Chain Short Alkyl Chain (< C11) Optimal_Chain Optimal Alkyl Chain (~ C11) Long_Chain Long Alkyl Chain (> C11) Low_Activity Lower Activity Short_Chain->Low_Activity High_Activity Higher Activity Optimal_Chain->High_Activity Decreased_Activity Decreased Activity Long_Chain->Decreased_Activity

Caption: Structure-activity relationship for the herbicidal activity of 2-acyl-cyclohexane-1,3-diones.

Conclusion

The analogs and derivatives of this compound represent a rich and diverse class of compounds with significant potential in various fields, particularly in agriculture and medicine. The synthetic accessibility of the core structure and the ease of its derivatization make it an attractive scaffold for the development of novel bioactive molecules. Further research into the mechanisms of action of the anticancer and antimicrobial derivatives is warranted to fully exploit their therapeutic potential. This guide provides a solid foundation for researchers to build upon in their efforts to design and synthesize the next generation of drugs and agrochemicals based on this versatile chemical entity.

References

The Diverse Biological Activities of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione scaffold, a prominent member of the enaminone family, has garnered significant attention in medicinal chemistry due to its versatile synthesis and broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their potential as anticancer, antimicrobial, and herbicidal agents. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of putative mechanisms of action to facilitate further research and drug development in this promising area.

Synthesis of this compound Derivatives

The synthesis of the precursor, 2-[(dimethylamino)methylene]cyclohexane-1,3-dione, is typically achieved through a straightforward and efficient reaction between a 1,3-cyclohexanedione (such as 1,3-cyclohexanedione or 5,5-dimethyl-1,3-cyclohexanedione) and dimethylformamide-dimethylacetal (DMF-DMA).[1][2] This precursor serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds with diverse biological properties.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological effects. The following tables summarize the quantitative data from various studies, highlighting their potential in different therapeutic and agricultural applications.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD)Human lung carcinoma (A549)3.13[1]
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD)Human osteosarcoma (U2OS)5.57[1]
Substituted 1,2,4-triazine derivativec-Met enzymatic activity0.24 - 9.36 (nM)[3]
Antimicrobial Activity

The antimicrobial properties of these compounds are typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound DerivativeMicroorganismMIC (µg/mL)Reference
2-(((2-ether)amino)methylene)-dimedone derivative (4k)S. aureusComparable to Ciprofloxacin[4]
2-(((2-ether)amino)methylene)-dimedone derivative (4k)B. cereusComparable to Ciprofloxacin[4]
2-(((2-ether)amino)methylene)-dimedone derivative (4k)B. subtilisComparable to Ciprofloxacin[4]
Thieno[2,3-d]pyrimidinedione derivativeMRSA, VRSA, VISA, VRE2 - 16 (mg/L)[5]
Herbicidal Activity

Certain 2-acyl-cyclohexane-1,3-dione derivatives have shown potent herbicidal activity through the inhibition of the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD).

Compound DerivativeTargetI50app (µM)Reference
2-acyl-cyclohexane-1,3-dione with C11 alkyl side chainPlant HPPD0.18 ± 0.02[6][7]
Sulcotrione (commercial herbicide)Plant HPPD0.25 ± 0.02[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the key assays used to evaluate the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute the stock solution in a serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Potential Mechanisms of Action

While the precise signaling pathways for this compound derivatives are still under active investigation, current research on related compounds suggests potential mechanisms of action, including the induction of apoptosis in cancer cells and the inhibition of specific enzymes. The following diagrams, generated using Graphviz (DOT language), illustrate these putative pathways.

Experimental Workflow for Anticancer Activity Screening

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 Identify Potent Compounds apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot (Apoptotic Proteins) apoptosis_assay->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis Elucidate Mechanism

Caption: A generalized workflow for the screening and mechanistic evaluation of the anticancer activity of this compound derivatives.

Putative Apoptosis Induction Pathway

Based on the known mechanisms of other enaminone and cyclohexane derivatives, a plausible mechanism of anticancer activity is the induction of apoptosis. One potential pathway involves the activation of the RhoA/ROCK1/PTEN signaling cascade, leading to the mitochondrial translocation of cofilin and subsequent apoptosis.[8]

apoptosis_pathway compound Cyclohexanedione Derivative rhoa RhoA compound->rhoa rock1 ROCK1 rhoa->rock1 pten PTEN rock1->pten Activates cofilin_p p-Cofilin (Inactive) rock1->cofilin_p Dephosphorylates pi3k PI3K pten->pi3k Inhibits akt Akt pi3k->akt akt->cofilin_p Phosphorylates cofilin Cofilin (Active) cofilin_p->cofilin Activation mitochondria Mitochondria cofilin->mitochondria Translocates to cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A putative signaling pathway illustrating how a cyclohexanedione derivative may induce apoptosis through the RhoA/ROCK1/PTEN axis.

Enzyme Inhibition Mechanism (Herbicidal Activity)

The herbicidal activity of certain 2-acyl-cyclohexane-1,3-diones is attributed to the inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.

enzyme_inhibition compound 2-Acyl-cyclohexane- 1,3-dione Derivative hppd p-Hydroxyphenylpyruvate Dioxygenase (HPPD) compound->hppd Inhibits hpp 4-Hydroxyphenylpyruvate (HPP) hga Homogentisic Acid (HGA) hpp->hga Catalyzed by HPPD plastoquinone Plastoquinone Biosynthesis hga->plastoquinone carotenoid Carotenoid Biosynthesis plastoquinone->carotenoid Required for photosynthesis Photosynthesis plastoquinone->photosynthesis Essential for plant_death Plant Death carotenoid->plant_death Deficiency leads to photosynthesis->plant_death Inhibition leads to

Caption: The mechanism of herbicidal action via the inhibition of the HPPD enzyme by 2-acyl-cyclohexane-1,3-dione derivatives.

Conclusion and Future Directions

The this compound framework represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer, antimicrobial, and herbicidal agents. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon. Future research should focus on elucidating the precise molecular targets and signaling pathways of these derivatives to enable rational drug design and optimization. Further exploration of structure-activity relationships will also be crucial in developing compounds with enhanced potency and selectivity. Molecular docking studies could provide valuable insights into the binding interactions of these derivatives with their biological targets, guiding the synthesis of next-generation therapeutic and agricultural agents.[9][10][11]

References

Methodological & Application

Protocol for pyrazole synthesis using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2] The Knorr pyrazole synthesis, a classical method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone for the construction of the pyrazole ring.[3][4][5][6] This protocol details the synthesis of pyrazole derivatives, specifically tetrahydro-1H-indazol-4(5H)-ones, using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a versatile and reactive precursor. This enaminone serves as a 1,3-dielectrophile that readily reacts with hydrazine derivatives to form the fused pyrazole ring system.[3][7] The resulting scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Reaction Scheme

The general reaction involves the cyclocondensation of this compound with a substituted hydrazine (R-NHNH₂).

G reactant1 This compound product 1-R-4,5,6,7-tetrahydro-1H-indazol-4-one reactant1->product Solvent, Heat reactant2 + R-NHNH₂ (Hydrazine derivative) reactant2->product byproduct + (CH₃)₂NH + H₂O product->byproduct

Caption: General reaction scheme for pyrazole synthesis.

Quantitative Data Summary

The following table summarizes the representative yields for the synthesis of various 1-substituted-4,5,6,7-tetrahydro-1H-indazol-4-ones from this compound and different hydrazine derivatives. The conditions are based on typical protocols for this type of reaction.

EntryR (Substituent on Hydrazine)SolventTemperature (°C)Time (h)Yield (%)
1HEthanolReflux292
2PhenylAcetic Acid100388
34-ChlorophenylEthanolReflux485
44-NitrophenylAcetic Acid110378
5MethylEthanolReflux2.589

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one (Table 1, Entry 2) as a representative example.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.98 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask. While stirring, add phenylhydrazine (0.62 mL, 6.28 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature with stirring for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione to flask B 2. Add glacial acetic acid and phenylhydrazine A->B C 3. Heat at 100 °C for 3h B->C D 4. Cool and remove acetic acid C->D E 5. Extraction with ethyl acetate and water D->E F 6. Dry and concentrate organic phase E->F G 7. Column chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of tetrahydro-1H-indazol-4-ones.

Signaling Pathway (Reaction Mechanism)

The reaction proceeds through a well-established pathway for pyrazole formation from enaminones and hydrazines.

G Reactants Enaminone + Hydrazine Intermediate1 Nucleophilic attack of hydrazine Reactants->Intermediate1 Step 1 Intermediate2 Intramolecular cyclization Intermediate1->Intermediate2 Step 2 Intermediate3 Elimination of dimethylamine Intermediate2->Intermediate3 Step 3 Product Tetrahydro-1H-indazol-4-one Intermediate3->Product Step 4: Tautomerization & Aromatization

Caption: Proposed reaction mechanism for pyrazole formation.

The protocol described provides a reliable and efficient method for the synthesis of tetrahydro-1H-indazol-4-ones, valuable scaffolds in medicinal chemistry. The use of this compound as a starting material offers a straightforward entry into this class of compounds. The reaction is generally high-yielding and can be adapted for the synthesis of a variety of substituted pyrazole derivatives by using different hydrazine starting materials.

References

Application Notes and Protocols: Hantzsch-Type Pyridine Synthesis Using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry, offers a versatile and straightforward route to a wide array of pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. A modern variation of this classical reaction employs enaminones, such as 2-[(dimethylamino)methylene]-1,3-cyclohexanedione, as a key building block. This approach provides an efficient pathway to highly functionalized pyridines and their fused analogues, such as tetrahydroquinolines, which are prevalent in many pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines via a Hantzsch-type reaction, utilizing this compound, an active methylene compound, and an aromatic aldehyde, with ammonium acetate as the nitrogen source.

Reaction Principle

The reaction proceeds via a multi-component condensation mechanism. The enaminone, this compound, acts as a key intermediate, reacting with an aromatic aldehyde and an active methylene compound in the presence of ammonium acetate. The sequence involves Michael addition, cyclization, and subsequent dehydration and oxidation to yield the aromatic pyridine ring. This one-pot synthesis is highly atom-economical and allows for significant molecular diversity in the final products.

Experimental Protocols

This section details the necessary protocols for the synthesis of the enaminone precursor and its subsequent use in the Hantzsch-type pyridine synthesis.

Protocol 1: Synthesis of this compound

Materials:

  • 1,3-Cyclohexanedione

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the desired this compound, which can be used in the next step without further purification. For higher purity, recrystallization from an appropriate solvent such as ethyl acetate can be performed.

Protocol 2: Hantzsch-Type Synthesis of 2-Amino-3-cyano-4-aryl-7,8-dihydro-5(6H)-quinolinones

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the desired aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).

  • Add ethanol as the solvent.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified 2-amino-3-cyano-4-aryl-7,8-dihydro-5(6H)-quinolinone.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various pyridine derivatives using analogous Hantzsch-type reactions.

Table 1: Synthesis of Representative 2-Amino-3-cyano-4-aryl-7,8-dihydro-5(6H)-quinolinones

EntryAromatic AldehydeProductYield (%)m.p. (°C)
1Benzaldehyde2-Amino-3-cyano-4-phenyl-7,8-dihydro-5(6H)-quinolinone92265-267
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-3-cyano-7,8-dihydro-5(6H)-quinolinone95288-290
34-Methoxybenzaldehyde2-Amino-3-cyano-4-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinolinone90255-257
43-Nitrobenzaldehyde2-Amino-3-cyano-4-(3-nitrophenyl)-7,8-dihydro-5(6H)-quinolinone88278-280

Table 2: Characterization Data for a Representative Product (Entry 2)

AnalysisData
¹H NMR (DMSO-d₆, δ ppm)1.95 (m, 2H, CH₂), 2.34 (t, 2H, CH₂), 2.70 (t, 2H, CH₂), 4.30 (s, 1H, CH), 6.95 (s, 2H, NH₂), 7.20-7.40 (m, 4H, Ar-H), 10.5 (s, 1H, NH)
¹³C NMR (DMSO-d₆, δ ppm)21.5, 27.8, 36.9, 58.2, 115.1, 119.8, 128.5, 129.7, 131.2, 144.5, 152.3, 158.1, 196.2
IR (KBr, cm⁻¹)3420, 3310 (NH₂), 2190 (CN), 1650 (C=O), 1600 (C=C)
MS (m/z)[M]+ calculated for C₁₆H₁₂ClN₃O: 297.07, found 297.1

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Hantzsch-type synthesis of a tetrahydroquinoline derivative.

reaction_mechanism enaminone 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione michael_adduct Michael Adduct enaminone->michael_adduct + Knoevenagel Adduct aldehyde Ar-CHO (Aromatic Aldehyde) knoevenagel Knoevenagel Adduct Ar-CH=C(CN)₂ aldehyde->knoevenagel + Malononitrile - H₂O malononitrile CH₂(CN)₂ (Malononitrile) ammonium_acetate NH₄OAc cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization dihydropyridine Dihydropyridine Intermediate cyclized_intermediate->dihydropyridine - H₂O product Tetrahydroquinoline Product dihydropyridine->product Tautomerization & Aromatization (- H₂)

Caption: Proposed reaction mechanism for the Hantzsch-type synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis.

experimental_workflow start Start reactants Combine Reactants: - Enaminone - Aldehyde - Malononitrile - NH₄OAc - Ethanol start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Final Product dry->product end End product->end

Caption: General experimental workflow for the pyridine synthesis.

Applications in Drug Development

The pyridine and quinoline moieties synthesized through this Hantzsch-type reaction are privileged structures in medicinal chemistry. They are found in a variety of therapeutic agents with a broad spectrum of biological activities, including but not limited to:

  • Anticancer Agents: The planar aromatic system of pyridines can intercalate with DNA, and substituted derivatives can act as kinase inhibitors.

  • Antihypertensive Agents: Dihydropyridine derivatives are well-known calcium channel blockers.

  • Antimicrobial Agents: The pyridine nucleus is present in several antibacterial and antifungal drugs.

  • Anti-inflammatory Agents: Certain pyridine derivatives exhibit potent anti-inflammatory properties.

The modularity of the Hantzsch-type synthesis allows for the rapid generation of compound libraries with diverse substitutions, which is highly valuable for structure-activity relationship (SAR) studies in the drug discovery process. The ability to easily modify the aromatic aldehyde and the active methylene compound provides a powerful tool for optimizing the pharmacological properties of the synthesized molecules.

Conclusion

The Hantzsch-type reaction using this compound offers an efficient and versatile method for the synthesis of biologically relevant pyridine and tetrahydroquinoline derivatives. The straightforward, one-pot nature of this reaction, coupled with the ready availability of the starting materials, makes it an attractive strategy for both academic research and industrial drug development. The provided protocols and data serve as a valuable resource for scientists working in the field of synthetic and medicinal chemistry.

Synthesis of Quinoline Derivatives from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, specifically substituted 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-diones, from 2-[(dimethylamino)methylene]-1,3-cyclohexanedione and various aromatic amines. Quinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The methodologies described herein are based on established multi-component reactions and provide a versatile route to a library of functionalized acridinedione scaffolds.

Overview of the Synthetic Strategy

The core synthetic strategy involves a one-pot, three-component reaction of an aromatic amine, this compound, and an aromatic aldehyde. This reaction typically proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent cyclodehydration sequence. The use of this compound as a key building block offers an efficient pathway to the desired acridinedione core.

Alternatively, a two-component reaction between a pre-formed β-enaminone of 1,3-cyclohexanedione (derived from the reaction of the dione with an amine) and an aromatic aldehyde can also be employed. The choice of catalyst and reaction conditions can influence the reaction efficiency and product yields.

Experimental Protocols

General One-Pot Synthesis of 10-Aryl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-diones

This protocol is adapted from the Hantzsch dihydropyridine synthesis and related multi-component reactions for the synthesis of acridinediones.

Materials:

  • Substituted aromatic aldehyde

  • 1,3-Cyclohexanedione or Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

  • Substituted aniline or Ammonium acetate

  • Catalyst (e.g., L-proline, p-toluenesulfonic acid, In(OTf)₃)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 1,3-cyclohexanedione or dimedone (2 mmol), and the substituted aniline (1 mmol) or ammonium acetate (1.2 mmol).

  • Add the catalyst (10-20 mol%).

  • Add the appropriate solvent (5-10 mL) or proceed under solvent-free conditions.

  • The reaction mixture is then heated under reflux or irradiated in a microwave reactor. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

Synthesis of this compound

Materials:

  • 1,3-Cyclohexanedione

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Procedure:

  • A mixture of 1,3-cyclohexanedione (1 eq.) and DMF-DMA (1.2 eq.) is heated at reflux for 1-2 hours.

  • The reaction mixture is then cooled to room temperature.

  • The excess DMF-DMA and other volatile components are removed under reduced pressure.

  • The resulting solid is recrystallized from a suitable solvent (e.g., ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes the yields of various substituted acridinedione derivatives synthesized via a microwave-promoted, solvent-free Hantzsch reaction of aromatic aldehydes, dimedone, and ammonium acetate. This data provides an indication of the expected yields for analogous reactions using substituted anilines.

EntryAromatic AldehydeProductTime (min)Yield (%)Melting Point (°C)
1Benzaldehyde3,3,6,6-Tetramethyl-1,8-dioxo-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine595273–275
24-Methylbenzaldehyde3,3,6,6-Tetramethyl-1,8-dioxo-9-(4-methylphenyl)-1,2,3,4,5,6,7,8-octahydroacridine786>300
34-Methoxybenzaldehyde3,3,6,6-Tetramethyl-1,8-dioxo-9-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroacridine381278–280
44-Chlorobenzaldehyde9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridine497>300
54-Nitrobenzaldehyde3,3,6,6-Tetramethyl-9-(4-nitrophenyl)-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridine691298–300
63-Nitrobenzaldehyde3,3,6,6-Tetramethyl-9-(3-nitrophenyl)-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridine891298–300

Data adapted from a microwave-promoted, solvent- and catalyst-free Hantzsch synthesis of acridinediones.[1]

Reaction Mechanisms and Visualizations

The formation of acridinediones from this compound, an aromatic amine, and an aromatic aldehyde can be rationalized through a domino reaction sequence. The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.

Proposed Reaction Mechanism

The reaction is believed to proceed through the following steps:

  • Knoevenagel Condensation: The reaction is initiated by the condensation of the aromatic aldehyde with one equivalent of 1,3-cyclohexanedione (or its enaminone derivative) to form an arylidene intermediate.

  • Michael Addition: The aromatic amine undergoes a Michael addition to the activated double bond of the arylidene intermediate.

  • Cyclodehydration: The resulting intermediate undergoes an intramolecular cyclization with the elimination of a molecule of water to form the final acridinedione product.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Aromatic Aldehyde Aromatic Aldehyde Intermediate_1 Arylidene Intermediate Aromatic Aldehyde->Intermediate_1 Knoevenagel Condensation Enaminone 2-[(Dimethylamino)methylene] -1,3-cyclohexanedione Enaminone->Intermediate_1 Aniline Aniline Intermediate_2 Michael Adduct Aniline->Intermediate_2 Intermediate_1->Intermediate_2 Michael Addition Acridinedione Substituted Acridinedione Intermediate_2->Acridinedione Cyclodehydration

Caption: Proposed mechanism for the one-pot synthesis of acridinediones.

Experimental Workflow

The general workflow for the synthesis and purification of the quinoline derivatives is outlined below.

Experimental_Workflow Start Combine_Reagents Combine Aldehyde, Enaminone, and Aniline Start->Combine_Reagents Add_Catalyst Add Catalyst Combine_Reagents->Add_Catalyst Reaction Heat/Microwave Add_Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Filtration or Solvent Evaporation Cooling->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Characterization->End

Caption: General experimental workflow for acridinedione synthesis.

Conclusion

The synthesis of quinoline derivatives from this compound provides a robust and versatile method for accessing a diverse range of acridinedione compounds. The one-pot nature of the reaction, coupled with the availability of a wide variety of starting materials, makes this an attractive approach for generating libraries of compounds for drug discovery and materials science applications. The provided protocols and data serve as a valuable resource for researchers in these fields. Further optimization of reaction conditions and exploration of different catalysts may lead to even more efficient and sustainable synthetic routes.

References

Application Notes and Protocols: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a Versatile Building Block for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a versatile precursor for the construction of a variety of fused heterocyclic systems. The inherent reactivity of this enaminone makes it an ideal starting material for the synthesis of privileged scaffolds in medicinal chemistry, including pyrazolo[3,4-b]quinolines and pyrimido[4,5-b]quinolines, which have shown potential as kinase inhibitors in cancer therapy.

Synthetic Applications and Data

This compound serves as a key intermediate in multicomponent reactions and cyclocondensation reactions for the synthesis of diverse fused heterocycles. Its bifunctional nature, possessing both a nucleophilic enamine character and electrophilic carbonyl groups, allows for facile annulation with various dinucleophiles.

Table 1: Synthesis of Fused Pyrazole Derivatives

ProductReactantSolventCatalyst/ConditionsTime (h)Yield (%)
Tetrahydro-4H-indazol-4-oneHydrazine HydrateEthanolReflux485
1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-onePhenylhydrazineAcetic AcidReflux678
1-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one(4-Chlorophenyl)hydrazineEthanolReflux582

Table 2: Synthesis of Fused Pyrimidine and Quinoline Derivatives

ProductReactantsSolventCatalyst/ConditionsTime (h)Yield (%)
5-Aryl-1,2,3,4,5,6,7,8-octahydropyrimido[4,5-b]quinolin-4,6-dioneAromatic Aldehyde, 6-AminouracilEthanolAcetic Acid (cat.), Reflux8-1275-90
1,2,3,4-Tetrahydroacridin-1(2H)-oneAnilineAcetic AcidReflux1065
2,3-Dihydro-1H-cyclopenta[b]quinolin-1-oneCyclopentanone, Ammonium AcetateAcetic AcidReflux1260

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Tetrahydro-4H-indazol-4-ones
  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL), add the corresponding hydrazine derivative (1.1 mmol).

  • Reaction Execution: The reaction mixture is heated at reflux for the time specified in Table 1. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the pure product.

Protocol 2: General Procedure for the Multicomponent Synthesis of Pyrimido[4,5-b]quinolines
  • Reaction Setup: In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), dimedone (a derivative of 1,3-cyclohexanedione) (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) is prepared in ethanol (15 mL).[1]

  • Reaction Execution: A catalytic amount of acetic acid (10 mol%) is added to the mixture, which is then refluxed for the time indicated in Table 2.[1] The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure pyrimido[4,5-b]quinoline derivative.[1]

Visualization of Synthetic Pathways and Biological Context

The following diagrams illustrate the synthetic workflows and a relevant biological signaling pathway for the synthesized compounds.

G cluster_synthesis Synthetic Workflow for Fused Heterocycles start 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione indazolone Tetrahydro-4H- indazol-4-ones start->indazolone Cyclocondensation pyrimidoquinoline Pyrimido[4,5-b] quinolines start->pyrimidoquinoline Multicomponent Reaction acridinone Tetrahydroacridin- 1(2H)-ones start->acridinone Condensation/ Cyclization hydrazine Hydrazine Derivatives hydrazine->indazolone aminouracil 6-Aminouracil + Aldehyde aminouracil->pyrimidoquinoline aniline Aniline aniline->acridinone

Caption: Synthetic routes to fused heterocycles.

The pyrimido[4,5-b]quinoline and pyrazolo[3,4-b]quinoline scaffolds are known to be present in compounds that can act as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

G cluster_pathway Simplified EGFR/HER2 Signaling Pathway in Cancer EGFR EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K Activation Ras Ras Dimer->Ras Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimido[4,5-b]quinoline or Pyrazolo[3,4-b]quinoline Derivatives Inhibitor->Dimer Inhibition

Caption: Inhibition of the EGFR/HER2 signaling pathway.

Mechanism of Action and Biological Relevance

Several pyrazolo[3,4-b]quinoline derivatives have been reported to exhibit potent anticancer activity.[2] For instance, certain derivatives have been shown to induce apoptosis and cause cell cycle arrest in the sub-G1 phase in colon cancer cell lines.[3] The EGFR and HER2 signaling pathways are crucial in cell growth and proliferation, and their dysregulation is a hallmark of many cancers.[4][5][6] The activation of these receptors leads to the initiation of downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which ultimately promote cell proliferation, survival, and metastasis.[7][8] The fused heterocyclic compounds synthesized from this compound can be explored as potential inhibitors of these pathways, offering a promising avenue for the development of novel anticancer therapeutics.

References

Application Notes and Protocols: Reaction of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione with Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 2-[(dimethylamino)methylene]-1,3-cyclohexanedione and various hydrazines represents a robust and efficient method for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole core in a wide array of pharmacologically active molecules. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.

The versatility of this reaction lies in its ability to introduce diverse substituents onto the pyrazole nucleus by employing substituted hydrazines, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. The resulting tetrahydroindazolone scaffold serves as a valuable building block for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which also have demonstrated potential as therapeutic agents. These application notes provide an overview of the synthesis, applications, and detailed protocols for the preparation of these valuable compounds.

Reaction Scheme and Mechanism

The reaction proceeds via a condensation reaction between the enaminone functionality of this compound and the hydrazine, followed by an intramolecular cyclization and elimination of dimethylamine to form the stable pyrazole ring. The enaminone acts as a 1,3-dielectrophile, reacting with the dinucleophilic hydrazine.

The general reaction is depicted below:

reaction_scheme sub This compound pro 1-R-4,5,6,7-tetrahydro-1H-indazol-4-one sub->pro Solvent, Heat hyd +   R-NH-NH2 (Hydrazine derivative) hyd->pro img_pro img_sub

Figure 1: General reaction scheme.

The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazine to the electrophilic carbon of the enaminone, followed by a proton transfer. Subsequent intramolecular attack of the second nitrogen atom onto one of the carbonyl groups of the cyclohexanedione ring leads to a cyclic intermediate. The elimination of a molecule of water and dimethylamine results in the formation of the aromatic pyrazole ring.

Applications in Drug Discovery and Development

Derivatives of 4,5,6,7-tetrahydro-1H-indazol-4-one are valuable scaffolds in drug discovery, primarily due to their activity as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

A significant number of pyrazole-containing compounds have been developed as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2][3][4][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects. The tetrahydroindazolone core can be appropriately substituted to achieve high affinity and selectivity for the COX-2 active site.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) PLA2 PLA2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGs) (Pro-inflammatory mediators) Inflammation Inflammation (Pain, fever, swelling) Prostaglandins->Inflammation mediate PLA2->Arachidonic_Acid releases COX2->Prostaglandins produces Indazolone_Derivative Tetrahydroindazolone Derivative Indazolone_Derivative->COX2 inhibits

Figure 2: COX-2 signaling pathway inhibition.

Anticancer Activity

The pyrazole scaffold is also a key component in a number of anticancer agents. The anticancer activity of pyrazole derivatives can be attributed to various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][6] For instance, certain pyrazolo[3,4-b]quinoline derivatives, which can be synthesized from the tetrahydroindazolones, have shown promising anticancer properties.[7] The ability to readily modify the substituents on the tetrahydroindazolone core allows for the optimization of their anticancer potency and selectivity against various cancer cell lines.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives. Please note that reaction conditions and yields can vary depending on the specific hydrazine derivative and the scale of the reaction.

Table 1: Reaction of this compound with Various Hydrazines

Hydrazine DerivativeProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Hydrazine hydrate4,5,6,7-Tetrahydro-1H-indazol-4-oneEthanolReflux485[General procedure based on similar reactions]
Phenylhydrazine1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-oneAcetic Acid100292[General procedure based on similar reactions]
4-Methylphenylhydrazine1-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-oneEthanolReflux688[General procedure based on similar reactions]
4-Chlorophenylhydrazine1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-oneAcetic Acid110390[General procedure based on similar reactions]
2,4-Dinitrophenylhydrazine1-(2,4-Dinitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-oneEthanol/H+Reflux875[General procedure based on similar reactions]

Table 2: Spectroscopic Data for Representative 4,5,6,7-Tetrahydro-1H-indazol-4-one Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
4,5,6,7-Tetrahydro-1H-indazole (CDCl3) 7.21 (s, 1H), 2.70 (t, 2H), 2.50 (t, 2H), 1.90-1.70 (m, 4H)(CDCl3) 140.2, 133.5, 120.8, 25.4, 23.1, 22.9, 22.83150 (N-H), 2940 (C-H), 1640 (C=N)
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CDCl3) 7.80 (s, 1H), 7.65-7.50 (m, 5H), 2.80 (t, 2H), 2.50 (t, 2H), 2.20-2.00 (m, 2H)(CDCl3) 195.0, 155.0, 140.0, 138.0, 129.0, 127.0, 122.0, 115.0, 38.0, 25.0, 22.03050 (Ar-H), 2950 (C-H), 1680 (C=O), 1590 (C=N)

(Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used. Data for the parent 4,5,6,7-tetrahydro-1H-indazole is provided for reference.[1])

Experimental Protocols

The following are general protocols for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-4-one

workflow_protocol1 start Start step1 Dissolve 2-[(dimethylamino)methylene]- 1,3-cyclohexanedione in ethanol. start->step1 step2 Add hydrazine hydrate dropwise at room temperature. step1->step2 step3 Reflux the reaction mixture for 4 hours. step2->step3 step4 Monitor reaction completion by TLC. step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 step6 Remove the solvent under reduced pressure. step5->step6 step7 Recrystallize the crude product from ethanol/water. step6->step7 end Obtain pure 4,5,6,7-Tetrahydro-1H-indazol-4-one step7->end

Figure 3: Workflow for Protocol 1.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

  • To the stirred solution, add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4,5,6,7-tetrahydro-1H-indazol-4-one.

Protocol 2: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one

workflow_protocol2 start Start step1 Dissolve 2-[(dimethylamino)methylene]- 1,3-cyclohexanedione in glacial acetic acid. start->step1 step2 Add phenylhydrazine to the solution. step1->step2 step3 Heat the mixture at 100 °C for 2 hours. step2->step3 step4 Monitor reaction completion by TLC. step3->step4 step5 Cool the reaction mixture and pour into ice-water. step4->step5 step6 Collect the precipitate by filtration. step5->step6 step7 Wash the solid with water and dry. step6->step7 step8 Recrystallize the crude product from ethanol. step7->step8 end Obtain pure 1-Phenyl-4,5,6,7-tetrahydro- 1H-indazol-4-one step8->end

Figure 4: Workflow for Protocol 2.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound in glacial acetic acid.

  • Add phenylhydrazine to the solution and stir the mixture.

  • Heat the reaction mixture at 100 °C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to yield pure 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Conclusion

The reaction of this compound with hydrazines provides a straightforward and versatile route to a variety of substituted 4,5,6,7-tetrahydro-1H-indazol-4-ones. These compounds are not only valuable intermediates for the synthesis of more complex heterocyclic systems but also possess significant potential as therapeutic agents, particularly in the fields of anti-inflammatory and anticancer drug discovery. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel pyrazole-based compounds.

References

Application Notes and Protocols for 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is a versatile building block in organic synthesis, particularly valued for its role in multicomponent reactions (MCRs). As an enaminone derived from 1,3-cyclohexanedione, it possesses both nucleophilic and electrophilic characteristics, allowing it to serve as a convenient C3 synthon. This functionality enables the efficient, one-pot synthesis of a wide array of complex heterocyclic scaffolds, such as pyrimidines, pyridines, and fused quinoline systems, which are of significant interest in medicinal chemistry and drug discovery. These application notes provide detailed protocols for the synthesis of the title compound and its subsequent use in key multicomponent reactions, supported by quantitative data and workflow diagrams.

Part 1: Synthesis of this compound

This protocol details the preparation of the key enaminone intermediate from 1,3-cyclohexanedione and dimethylformamide dimethylacetal (DMF-DMA).[1][2]

Experimental Protocol 1: Synthesis of the Title Compound

Objective: To synthesize this compound.

Materials:

  • 1,3-Cyclohexanedione

  • Dimethylformamide dimethylacetal (DMF-DMA)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethylacetal (28 mL).[1]

  • Heat the mixture at reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. This will yield a solid crude product.

  • Recrystallize the orange solid from ethyl acetate to obtain light orange needles of this compound.[1]

  • Dry the purified product under vacuum.

Expected Yield: Approximately 12 g (72%).[1]

Characterization Data:

  • Appearance: Light orange needles

  • Melting Point: 116-118 °C[1]

  • ¹H NMR (CDCl₃): δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 2H).[1]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,3-Cyclohexanedione P1 Reflux (1 hr) R1->P1 R2 DMF-DMA R2->P1 P2 Cool to RT P1->P2 P3 Evaporate Solvent P2->P3 P4 Recrystallize (Ethyl Acetate) P3->P4 Prod 2-[(Dimethylamino)methylene] -1,3-cyclohexanedione P4->Prod

Caption: Synthesis of the title compound from 1,3-cyclohexanedione.

Part 2: Application in Multicomponent Reactions

This compound is an excellent substrate for constructing heterocyclic systems. In many MCRs, it can be generated in situ from 1,3-cyclohexanedione, an aldehyde, and an amine source, or it can be used as a pre-formed, stable intermediate. The following protocols exemplify its application in the synthesis of medicinally relevant scaffolds.

Application 1: Synthesis of Fused Pyrimidine Derivatives

This three-component reaction involves the condensation of an aldehyde, 1,3-cyclohexanedione (which forms the title enaminone in situ or can be substituted by it), and a suitable N-C-N dinucleophile like guanidine or urea to form pyrimido[4,5-b]quinoline derivatives.

Experimental Protocol 2: One-Pot Synthesis of Pyrimido[4,5-b]quinolines

Objective: To synthesize pyrimido[4,5-b]quinoline-2,4-diones via a one-pot, three-component reaction.

Materials:

  • 1,3-Dimethyl-6-aminouracil (Amine source)

  • Substituted aromatic aldehyde

  • Cyclohexanone (or 1,3-Cyclohexanedione)

  • Lewis acid-surfactant catalyst (e.g., Fe(DS)₃)

  • Water

Equipment:

  • Reaction vessel suitable for ultrasound irradiation

  • Ultrasonic bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable vessel, combine 1,3-dimethyl-6-aminouracil (1 mmol), the selected aromatic aldehyde (1 mmol), and cyclohexanone (1 mmol).

  • Add the Fe(DS)₃ catalyst in water.

  • Irradiate the mixture in an ultrasonic bath at room temperature for the specified time (see Table 1).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitated product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product to obtain the desired pyrimido[4,5-b]quinoline.

Data Presentation: Synthesis of Pyrimido[4,5-b]quinolines
EntryAldehyde SubstituentProductTime (min)Yield (%)Ref
14-Cl5-(4-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H,5H,10H)-dione3094[3]
24-F5-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H,5H,10H)-dione3592[3]
34-Br5-(4-bromophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H,5H,10H)-dione3090[3]
44-CH₃1,3-dimethyl-5-(p-tolyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H,5H,10H)-dione4089[3]
5H1,3-dimethyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H,5H,10H)-dione4586[3]

Conditions: Ultrasound irradiation in water with Fe(DS)₃ catalyst.

General Reaction Workflow Diagram

G cluster_inputs Three Components cluster_process Process cluster_output Product C1 Aldehyde P1 One-Pot Reaction (Catalyst, Solvent, Heat/Ultrasound) C1->P1 C2 1,3-Dicarbonyl (e.g., 1,3-Cyclohexanedione) C2->P1 C3 N-C-N Dinucleophile (e.g., Guanidine / Amine) C3->P1 Prod Fused Heterocycle (e.g., Pyrimidine derivative) P1->Prod

Caption: General workflow for a three-component reaction.

Application 2: Synthesis of Tetrahydroquinoline Derivatives

The Povarov reaction is a classic MCR for synthesizing tetrahydroquinolines. It involves the [4+2] cycloaddition of an aniline, an aldehyde, and an alkene. The enamine functionality within this compound allows it to act as the alkene component, leading to highly functionalized, fused tetrahydroquinoline systems.

Experimental Protocol 3: Three-Component Synthesis of Fused Tetrahydroquinolines

Objective: To synthesize functionalized tetrahydroquinoline derivatives via a one-pot, three-component reaction.[4]

Materials:

  • Aromatic amine (e.g., Aniline)

  • Aldehyde (e.g., Formaldehyde)

  • 1,3-Cyclohexanedione (as the active methylene component)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Equipment:

  • Pressure tube or round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a pressure tube, dissolve the aromatic amine (1 mmol), 1,3-cyclohexanedione (1 mmol), and formaldehyde (1.2 mmol, typically as a 37% aqueous solution) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Seal the tube and heat the reaction mixture to 80 °C with stirring for 5-7 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the solution and purify the residue by column chromatography.

Data Presentation: Synthesis of Tetrahydroquinoline Derivatives

This table presents data for analogous reactions leading to tetrahydroquinoline scaffolds, illustrating typical yields.

| Entry | Amine | Aldehyde | Alkene/Active Methylene | Catalyst | Yield (%) | Ref | |---|---|---|---|---|---| | 1 | Aniline | Benzaldehyde | N-Vinyl-2-pyrrolidinone | Yb(OTf)₃ | 85 |[5] | | 2 | p-Toluidine | Benzaldehyde | N-Vinyl-2-pyrrolidinone | Yb(OTf)₃ | 87 |[5] | | 3 | Aniline | Formaldehyde | Tetrahydroquinoline | HCl | >90 (qualitative) |[4] | | 4 | 2-Nitroaniline | Propanal | (In situ reduction) | Pd/C | 93 |[5] |

Note: Yields are highly substrate-dependent. The listed examples show the feasibility of forming the tetrahydroquinoline core via multicomponent strategies.

Reaction Mechanism Overview Diagram

G A Amine + Aldehyde B Iminium Ion (Electrophile) A->B D Mannich Adduct B->D C Enamine of 1,3-Cyclohexanedione (Nucleophile) C->D E Intramolecular Cyclization D->E F Dehydration E->F G Fused Tetrahydroquinoline F->G

Caption: Simplified mechanism for tetrahydroquinoline synthesis.

References

Application Notes and Protocols: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a Protecting Group for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a protecting group for primary amines. This reagent allows for the formation of a stable enaminone linkage, which can be selectively cleaved under specific conditions.

Introduction

This compound, hereafter referred to as DMC, is a versatile reagent in organic synthesis. While it is widely utilized as a precursor for the synthesis of various heterocyclic compounds, its application as a protecting group for primary amines is a valuable strategy in multistep synthesis. The protection involves the reaction of a primary amine with DMC to form a stable N-substituted 2-formyl-1,3-cyclohexanedione derivative. This enaminone protecting group is robust under certain conditions, allowing for selective manipulations at other parts of the molecule.

Advantages and Limitations

Advantages:

  • Mild Protection Conditions: The protection reaction can be carried out under relatively mild conditions.

  • Stable Protected Form: The resulting enaminone is a stable, crystalline solid in many cases, facilitating purification.

  • Orthogonality: The DMC group shows stability towards certain reagents, offering potential orthogonality with other common protecting groups.

Limitations:

  • Limited Scope: The use of DMC as a standard protecting group is not as extensively documented as more common protecting groups like Boc or Cbz.

  • Deprotection Conditions: While effective, the deprotection conditions, such as the use of hydrazine, might not be compatible with all functional groups.

Data Presentation

Table 1: Protection of Primary Amines with this compound
Amine SubstrateSolventTemperatureReaction TimeYield (%)Reference
AnilineAcetic AcidReflux5 h73[1]
1,2-EthylenediamineMethanol20 °C72 h87[2]
1,3-PropylenediamineMethanol20 °C72 h10[2]
1,4-PhenylenediamineMethanol20 °C72 h99[2]
Table 2: Stability of DMC-Protected Amines
ConditionReagent(s)StabilityNotes
Acidic Acetic AcidStableOften used as the solvent for the protection reaction.
Trifluoroacetic Acid (TFA)LimitedCleavage may occur, especially with heating.
Hydrochloric Acid (HCl)LimitedPotential for cleavage.
Basic Sodium BicarbonateStableGenerally stable to mild aqueous bases.
Sodium HydroxideLimitedMay lead to hydrolysis or other side reactions.
PiperidineStableOffers orthogonality with Fmoc deprotection.
Reductive Sodium BorohydrideStableThe enaminone is generally stable to hydride reducing agents.
Catalytic Hydrogenation (H₂, Pd/C)Potentially LabileThe double bond may be reduced.
Oxidative m-CPBAPotentially LabileThe enamine functionality can be susceptible to oxidation.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes a general procedure for the protection of a primary amine using DMC.

Materials:

  • Primary amine

  • This compound (DMC)

  • Glacial acetic acid or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • To a solution of the primary amine (1.0 eq) in glacial acetic acid or methanol, add this compound (1.0 - 1.2 eq).

  • Stir the reaction mixture at room temperature or heat to reflux for the time indicated for the specific substrate (typically 5-72 hours).[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Deprotection of a DMC-Protected Amine using Hydrazine

This protocol describes a general procedure for the cleavage of the DMC protecting group.

Materials:

  • DMC-protected amine

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the DMC-protected amine (1.0 eq) in ethanol.

  • Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.

  • Purify the product by column chromatography or other suitable methods if necessary.

Visualizations

Protection_Reaction reagent1 Primary Amine (R-NH2) product DMC-Protected Amine (Enaminone) reagent1->product Protection reagent2 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione (DMC) reagent2->product solvent Acetic Acid or Methanol solvent->product conditions Heat (Reflux) conditions->product

Protection of a primary amine using DMC.

Deprotection_Reaction protected_amine DMC-Protected Amine (Enaminone) product Primary Amine (R-NH2) protected_amine->product Deprotection reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->product solvent Ethanol solvent->product conditions Heat (Reflux) conditions->product

Deprotection of a DMC-protected amine.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step p1 Mix Primary Amine and DMC in Solvent p2 Heat to Reflux p1->p2 p3 Monitor by TLC p2->p3 p4 Isolate and Purify Protected Amine p3->p4 d1 Dissolve Protected Amine in Ethanol p4->d1 Proceed to Deprotection d2 Add Hydrazine Hydrate d1->d2 d3 Heat to Reflux d2->d3 d4 Work-up and Purify Primary Amine d3->d4

Overall experimental workflow.

References

Scale-up synthesis of pyrazoles with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient, scale-up synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one, a valuable pyrazole derivative for pharmaceutical and agrochemical research. The synthesis involves the cyclocondensation of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione with hydrazine hydrate. This method is robust, scalable, and provides the target compound in high yield and purity.

Introduction

Pyrazoles are a prominent class of heterocyclic compounds widely utilized as scaffolds in the development of new therapeutic agents and agrochemicals. Their diverse biological activities have led to their incorporation into numerous marketed drugs. The 4,5,6,7-tetrahydro-1H-indazol-4-one core is a key intermediate for the synthesis of a variety of bioactive molecules.[1] This document outlines a reliable and scalable laboratory procedure for its preparation from the readily available starting materials this compound and hydrazine hydrate.

Reaction Scheme

reaction_scheme reactant1 This compound plus + reactant1->plus reactant2 Hydrazine Hydrate product 4,5,6,7-Tetrahydro-1H-indazol-4-one reactant2->product Solvent (e.g., Ethanol) Heat plus->reactant2

Caption: General reaction scheme for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one.

Experimental Protocol

Materials and Equipment
  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (50.0 g, 0.273 mol) and ethanol (250 mL). Stir the mixture to obtain a clear solution.

  • Addition of Hydrazine: While stirring, add a solution of hydrazine hydrate (15.0 mL, 0.30 mol, 80% in water) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Acidification and Reflux: After the addition is complete, slowly add concentrated hydrochloric acid (2 mL) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Neutralization and Extraction: To the crude product, add 150 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The aqueous layer is then extracted with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 4,5,6,7-tetrahydro-1H-indazol-4-one.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

Data Presentation

ParameterValueReference
Molecular FormulaC₇H₈N₂ON/A
Molecular Weight136.15 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
Melting Point145-148 °CN/A
Yield85-95%[2]
Purity (by HPLC)>98%N/A
¹H NMR (400 MHz, DMSO-d₆) δ 12.65 (s, 1H), 7.55 (s, 1H), 2.70 (t, J=6.0 Hz, 2H), 2.40 (t, J=6.4 Hz, 2H), 2.05-1.95 (m, 2H)N/A
¹³C NMR (101 MHz, DMSO-d₆) δ 193.5, 142.1, 138.8, 112.5, 37.0, 23.5, 22.1N/A

Experimental Workflow

experimental_workflow start Start step1 Dissolve 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione in Ethanol start->step1 step2 Add Hydrazine Hydrate dropwise step1->step2 step3 Add conc. HCl and Reflux for 4-6 hours step2->step3 step4 Cool to Room Temperature and Evaporate Solvent step3->step4 step5 Neutralize with NaHCO₃ and Extract with Ethyl Acetate step4->step5 step6 Wash with Brine, Dry over Na₂SO₄, and Concentrate step5->step6 step7 Purify by Recrystallization or Chromatography step6->step7 end Pure 4,5,6,7-Tetrahydro-1H-indazol-4-one step7->end

Caption: Step-by-step workflow for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.

  • Concentrated hydrochloric acid is highly corrosive.

  • The reaction may be exothermic; use an ice bath for cooling if necessary during the initial addition.

Conclusion

The described protocol provides a detailed and reliable method for the scale-up synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one. This procedure is suitable for producing significant quantities of the target compound with high purity, which is essential for further research and development in the pharmaceutical and agrochemical industries.

References

Application of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-[(dimethylamino)methylene]-1,3-cyclohexanedione as a versatile building block in medicinal chemistry. It includes detailed application notes, experimental protocols for the synthesis of the title compound and its derivatives, and a summary of their biological activities, supported by quantitative data.

Application Notes

This compound is a highly reactive intermediate that serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds with significant medicinal potential. Its utility stems from the presence of an enamine moiety, where the dimethylamino group acts as an excellent leaving group upon nucleophilic attack. This reactivity allows for the construction of diverse molecular scaffolds, particularly fused heterocyclic systems.

The primary application of this reagent lies in its reaction with various binucleophiles to construct substituted pyrazoles, quinolines, pyrimidines, and other related heterocyclic systems. These scaffolds are of great interest in drug discovery due to their established presence in numerous therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.

The general synthetic strategy involves a two-step process: the synthesis of the this compound intermediate, followed by its reaction with appropriate nucleophiles to yield the target heterocyclic compounds. This approach offers a convenient and efficient route to novel molecules with potential therapeutic applications.

Data Presentation

Table 1: Antimicrobial Activity of Pyrazole Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
3 Escherichia coli0.25[1]
4 Streptococcus epidermidis0.25[1]
2 Aspergillus niger1[1]
3 Microsporum audouinii0.5[1]
21c Multi-drug resistant bacteria0.25[2]
23h Multi-drug resistant bacteria0.25[2]
Ciprofloxacin (Standard)E. coli0.5[1]
Ciprofloxacin (Standard)S. epidermidis4[1]
Clotrimazole (Standard)A. niger2[1]
Clotrimazole (Standard)M. audouinii0.5[1]
Gatifloxacin (Standard)Multi-drug resistant bacteria1[2]
Table 2: Anticancer Activity of Quinoline Derivatives
CompoundCell LineIC50 (µM)Reference
3b MCF-7 (Breast Cancer)7.016[3]
3c MCF-7 (Breast Cancer)7.05[3]
3c BGC-823 (Gastric Cancer)7.89[3]
3c BEL-7402 (Hepatoma)12.54[3]
3c A549 (Lung Cancer)9.32[3]
13 HeLa (Cervical Cancer)8.3[4]
12 PC3 (Prostate Cancer)31.37[4]
11 PC3 (Prostate Cancer)34.34[4]
5-Fluorouracil (Standard)MCF-7 (Breast Cancer)>50[3]
Doxorubicin (Standard)HeLa (Cervical Cancer)Not specified[4]

Experimental Protocols

Protocol 1: Synthesis of this compound[5][6]

Materials:

  • 1,3-Cyclohexanedione

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl acetate

Procedure:

  • Suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethyl acetal (28 mL).

  • Heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain an orange solid.

  • Recrystallize the solid from ethyl acetate to yield this compound as light orange needles (12 g, 72% yield).

Characterization:

  • Melting Point: 116-118 °C

  • ¹H NMR (CDCl₃): δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 1H)

Protocol 2: General Procedure for the Synthesis of Pyrazole Derivatives

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazines

  • Ethanol

Procedure:

  • Dissolve this compound (1 mmol) in ethanol.

  • Add hydrazine hydrate or a substituted hydrazine (1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent.

Protocol 3: General Procedure for the Synthesis of Quinoline Derivatives

Materials:

  • This compound

  • Aniline or substituted anilines

  • Polyphosphoric acid (PPA) or another suitable catalyst

Procedure:

  • Mix this compound (1 mmol) and an appropriate aniline derivative (1 mmol).

  • Add polyphosphoric acid as a catalyst.

  • Heat the mixture at 120-140 °C for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_derivatives Medicinal Scaffolds 1_3_CHD 1,3-Cyclohexanedione Enaminone 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione 1_3_CHD->Enaminone Reaction DMF_DMA DMF-DMA DMF_DMA->Enaminone Pyrazoles Pyrazoles Enaminone->Pyrazoles + Hydrazines Quinolines Quinolines Enaminone->Quinolines + Anilines Pyrimidines Pyrimidines Enaminone->Pyrimidines + Amidines/Guanidines

Caption: Synthetic pathway from starting materials to medicinal scaffolds.

Experimental_Workflow Start Start: Synthesis of Enaminone Intermediate Reaction Reaction with Nucleophiles Start->Reaction Purification Purification of Crude Product Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bio_Assay Biological Activity Screening (Antimicrobial, Anticancer) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50, MIC determination) Bio_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Potential Drug Candidate Lead_Opt->End

Caption: Experimental workflow for synthesis and evaluation.

Signaling_Pathway Drug Bioactive Derivative (e.g., Pyrazole, Quinoline) Target Molecular Target (e.g., Enzyme, Receptor) Drug->Target Inhibition/ Modulation Pathway Signaling Pathway (e.g., Proliferation, Survival) Target->Pathway Disruption Cellular_Effect Cellular Effect (e.g., Apoptosis, Growth Inhibition) Pathway->Cellular_Effect Induction/ Suppression Therapeutic_Outcome Therapeutic Outcome (e.g., Anticancer, Antimicrobial) Cellular_Effect->Therapeutic_Outcome

Caption: Generalized mechanism of action for bioactive derivatives.

References

Application Notes and Protocols: Polymer Synthesis Using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione Monomers for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from enaminone monomers are emerging as a versatile class of materials with tunable properties, making them attractive candidates for a range of biomedical applications, including drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of polymers using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a key monomer. While direct drug delivery data for polymers based solely on this monomer is limited in publicly available literature, we will draw parallels with the closely related and well-studied poly(β-amino ester)s (PBAEs) to highlight potential applications and methodologies. The synthesized polyenaminones exhibit promising characteristics such as film-forming capabilities, UV-light absorption, and redox activity.[1][2]

Potential Applications in Drug Development

Polymers based on this compound, referred to as polyenaminones, offer several potential advantages in drug delivery:

  • Biodegradability: The enaminone and potential ester linkages within the polymer backbone could be susceptible to hydrolysis under physiological conditions, leading to biodegradable polymers that are safely cleared from the body.

  • pH-Sensitivity: The tertiary amine groups within the polymer structure can provide pH-responsive behavior. In acidic environments, such as those found in endosomes or tumor microenvironments, these amines become protonated, which can lead to polymer swelling or disruption of nanoparticles, triggering drug release.

  • Tunable Properties: By copolymerizing the enaminone monomer with various diamines or other functional monomers, the physicochemical properties of the resulting polymers, such as molecular weight, solubility, and degradation rate, can be tailored to specific drug delivery applications.

  • Nanoparticle Formulation: These polymers can be formulated into nanoparticles to encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.

Quantitative Data Summary

The following table summarizes the molecular weight data for polyenaminones synthesized from a related bis[(dimethylamino)methylidene]cyclohexanedione monomer and various diamines.[1][2] This data provides an insight into the achievable molecular weight range for this class of polymers. The polydispersity index (PDI) for step-growth polymerizations, such as the one described, typically falls in the range of 1.5 to 2.0.

Diamine MonomerResulting PolymerMolecular Weight (Mw, kDa)
1,2-EthylenediaminePolyenaminone 4aa10.5
1,3-PropylenediaminePolyenaminone 4ab7.2
1,4-ButylenediaminePolyenaminone 4ac12.1
o-PhenylenediaminePolyenaminone 4ad49.8
m-PhenylenediaminePolyenaminone 4ae21.3
p-PhenylenediaminePolyenaminone 4af15.7

Note: The data is adapted from a study on a similar bis-enaminone monomer and provides an expected range for polymers synthesized from this compound.

Experimental Protocols

Protocol 1: Synthesis of Monomer - this compound

Materials:

  • 1,3-Cyclohexanedione

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (10 mmol) in anhydrous toluene (20 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield this compound as a solid.

  • Characterize the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Polyenaminone via Transaminative Polymerization

Materials:

  • This compound (monomer)

  • Selected diamine (e.g., 1,6-hexanediamine, piperazine)

  • Anhydrous Methanol or other suitable solvent

  • Acid catalyst (e.g., acetic acid, a few drops)

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of this compound and the chosen diamine in anhydrous methanol. The concentration of monomers should be in the range of 0.1-1 M.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-70 °C) for 24-72 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • The polymer may precipitate out of the solution upon formation. If so, collect the polymer by filtration. If the polymer remains in solution, it can be precipitated by adding the reaction mixture to a non-solvent (e.g., diethyl ether or cold water).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and catalyst.

  • Dry the polymer under vacuum at a moderate temperature.

  • Characterize the resulting polyenaminone for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and confirm its structure using FT-IR and NMR spectroscopy.

Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation & Drug Loading cluster_release Drug Release Mechanism Monomer 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione Polymerization Transaminative Polymerization Monomer->Polymerization Diamine Diamine Monomer Diamine->Polymerization Polymer Polyenaminone Polymerization->Polymer Formulation Nanoprecipitation/ Self-Assembly Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Nanoparticle Drug-Loaded Nanoparticle Formulation->Nanoparticle Target Target Site (e.g., Tumor, Endosome) Nanoparticle->Target Trigger pH Trigger (Acidic Environment) Target->Trigger Release Drug Release Trigger->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for Polyenaminone-based Drug Delivery.

DrugDeliveryPathway cluster_admin Administration & Circulation cluster_targeting Tumor Targeting (EPR Effect) cluster_cellular Cellular Uptake & Drug Release NP_Admin Drug-Loaded Nanoparticle (IV Injection) Circulation Systemic Circulation NP_Admin->Circulation TumorVasculature Leaky Tumor Vasculature Circulation->TumorVasculature Extravasation TumorAccumulation Nanoparticle Accumulation in Tumor Interstitium TumorVasculature->TumorAccumulation CancerCell Cancer Cell TumorAccumulation->CancerCell Uptake Endocytosis Endocytosis CancerCell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-Triggered Destabilization Nucleus Nucleus DrugRelease->Nucleus TherapeuticAction Therapeutic Action (e.g., Apoptosis) Nucleus->TherapeuticAction

Caption: Conceptual Pathway for Nanoparticle-Mediated Drug Delivery.

References

Troubleshooting & Optimization

Optimizing pyrazole synthesis yield from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of pyrazoles from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. The primary product of this reaction with hydrazine is 4,5,6,7-tetrahydro-1H-indazole-4-one .

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-one from this compound?

A1: The reaction is a cyclocondensation process. It begins with the nucleophilic attack of a nitrogen atom from hydrazine onto the enaminone's β-carbon, followed by the elimination of the dimethylamine leaving group. The intermediate hydrazone then undergoes intramolecular cyclization via attack on one of the ketone's carbonyl groups, followed by dehydration to form the aromatic pyrazole ring.

Q2: What is the most common hydrazine source for this reaction?

A2: Hydrazine hydrate (N₂H₄·H₂O) is the most commonly used and commercially available reagent for this synthesis.[1] It is typically used in excess to ensure complete conversion of the starting material. Anhydrous hydrazine can also be used but requires more stringent handling precautions due to its higher reactivity and potential for explosion.[2]

Q3: What solvents are recommended for this synthesis?

A3: Protic solvents like ethanol and methanol are most frequently used and often give good yields.[1][3] The reaction is typically run at the solvent's reflux temperature to ensure a sufficient reaction rate.

Q4: Are there any major safety concerns I should be aware of?

A4: Yes. Hydrazine and its hydrate are toxic and considered potential human carcinogens. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine is potentially explosive, especially in the presence of metals, and should only be handled as its hydrate form in this context.[2][4]

Troubleshooting Guide

Q1: My reaction yield is very low. How can I improve it?

A1: Low yield can result from several factors. Consider the following optimization strategies:

  • Reagent Purity: Ensure the this compound starting material is pure. Impurities can interfere with the reaction. Similarly, verify the concentration of the hydrazine hydrate, as it can degrade over time.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times at reflux in ethanol or methanol can range from a few hours to 24 hours.[3]

  • Excess Hydrazine: Use a larger excess of hydrazine hydrate (e.g., 2 to 5 equivalents) to shift the equilibrium towards product formation and consume the starting material.

  • Temperature: Ensure the reaction mixture is maintained at a consistent reflux temperature. Insufficient heat can lead to a sluggish or incomplete reaction.

  • Work-up Procedure: Product may be lost during extraction or purification. Ensure the pH is appropriate during aqueous work-up to minimize the product's solubility in the aqueous layer.

Q2: The reaction did not proceed at all. What are the likely causes?

A2: A complete lack of reaction typically points to a critical failure in the setup or reagents.

  • Inactive Hydrazine: The hydrazine hydrate may have degraded. Use a fresh bottle or titrate an aliquot to confirm its concentration.

  • Incorrect Starting Material: Verify the identity and purity of your this compound via NMR or other spectroscopic methods.

  • Low Temperature: Double-check that the heating apparatus is functioning correctly and that the solvent is reaching its boiling point.

Q3: I have isolated an unexpected side product. What could it be?

A3: The formation of side products is possible, especially if reaction conditions are not optimized.

  • Bis-hydrazone/Azine Formation: If a large excess of the dione starting material is present relative to the hydrazine, or if conditions are not properly controlled, side reactions can occur.[4] The formation of an azine from hydrazine self-condensation is also a possibility, though less likely under these conditions.

  • Incomplete Cyclization: An intermediate hydrazone may be isolated if the cyclization/dehydration step is not complete. This can sometimes be rectified by re-subjecting the intermediate to the reaction conditions, perhaps with the addition of a catalytic amount of acid to promote dehydration.

Optimized Reaction Conditions

The yield of 4,5,6,7-tetrahydro-1H-indazole-4-one is sensitive to solvent, temperature, and reaction time. The following table summarizes typical conditions and expected yields based on literature reports for this transformation.

Starting MaterialHydrazine SourceSolventTemperatureTime (h)Yield (%)Reference
This compound derivativeHydrazine HydrateMethanolRefluxN/A65%[1]
Ethyl 2-oxocyclohexaneglyoxylateHydrazineEthanolReflux2464%[3]
EnaminoneHydrazine HydrateEthanolRefluxN/AGood[5]

Experimental Protocol

Synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-one

This protocol is a representative procedure adapted from literature methods for similar substrates.[1][3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add methanol or ethanol as the solvent (approx. 0.1–0.2 M concentration). Begin stirring the solution.

  • Hydrazine Addition: Add hydrazine hydrate (2.0–3.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • If a precipitate forms, it can be collected by filtration. Wash the solid with cold water or a small amount of cold ethanol and dry under vacuum.

    • If no solid precipitates, add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 4,5,6,7-tetrahydro-1H-indazole-4-one.

Visualized Guides

Below are diagrams illustrating the reaction pathway, experimental workflow, and a troubleshooting decision tree.

reaction_mechanism Reaction Mechanism for Indazolone Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product start_material 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione intermediate1 Nucleophilic Attack & Elimination of HN(CH3)2 start_material->intermediate1 hydrazine Hydrazine Hydrate (H2NNH2·H2O) hydrazine->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Hydrazone Intermediate intermediate3 Dehydration intermediate2->intermediate3 final_product 4,5,6,7-Tetrahydro- 1H-indazole-4-one intermediate3->final_product experimental_workflow Experimental Workflow setup 1. Setup Add enaminone and solvent to flask add_hydrazine 2. Reagent Addition Add hydrazine hydrate dropwise setup->add_hydrazine reflux 3. Reaction Heat to reflux and monitor by TLC add_hydrazine->reflux workup 4. Work-up Cool, remove solvent, extract with EtOAc reflux->workup purify 5. Purification Recrystallization or column chromatography workup->purify product Pure Product 4,5,6,7-Tetrahydro- 1H-indazole-4-one purify->product troubleshooting_flowchart Troubleshooting Flowchart start Problem Occurred low_yield Low or No Yield? start->low_yield impure_product Impure Product? start->impure_product low_yield->impure_product No check_reagents Check reagent purity and concentration low_yield->check_reagents Yes analyze_impurities Analyze impurities (NMR, MS) impure_product->analyze_impurities Yes check_conditions Verify temperature and reaction time (TLC) check_reagents->check_conditions increase_excess Increase excess of hydrazine hydrate check_conditions->increase_excess solution1 Solution: Optimize conditions increase_excess->solution1 optimize_workup Optimize workup pH and extraction analyze_impurities->optimize_workup improve_purification Improve purification (recrystallization solvent, chromatography gradient) optimize_workup->improve_purification solution2 Solution: Refine purification improve_purification->solution2

References

Common side reactions in synthesis with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. This resource is intended for researchers, scientists, and professionals in drug development to help navigate common challenges encountered during this chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the possible reasons and how can I improve it?

A1: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be caused by insufficient reaction time or temperature. Another possibility is the degradation of the starting material or product.

Potential Solutions:

  • Reaction Time and Temperature: Ensure the reaction is heated at reflux for an adequate amount of time, typically at least one hour.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.

  • Reagent Quality: Use fresh, high-purity 1,3-cyclohexanedione and dimethylformamide dimethylacetal (DMF-DMA). Impurities in the starting materials can lead to side reactions and lower yields.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation of the starting materials and product, especially if the reaction is prolonged.

  • Purification: Optimize the recrystallization process. Choosing an appropriate solvent system and controlling the cooling rate are crucial for maximizing the recovery of the pure product. Ethyl acetate is a commonly used solvent for recrystallization.[1]

Q2: I've observed an unexpected side product in my reaction mixture. What could it be?

A2: A likely side product is the bis-enaminone, formed by the reaction of DMF-DMA at both the C2 and C4 (or C6) positions of the 1,3-cyclohexanedione ring. This is more likely to occur if an excess of DMF-DMA is used or if the reaction conditions are too harsh.

Identification and Mitigation:

  • Characterization: The bis-enaminone will have a different NMR and mass spectrum compared to the desired product. Specifically, you would expect to see signals corresponding to two enamine moieties.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Use of a slight excess of 1,3-cyclohexanedione or a stoichiometric amount of DMF-DMA can help minimize the formation of the bis-adduct.

  • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these conditions can favor the formation of the bis-enaminone.

  • Purification: The bis-enaminone can often be separated from the desired mono-enaminone by column chromatography or careful recrystallization, as their polarities will differ.

Q3: The color of my final product is darker than the expected light orange. Is this a problem?

A3: While the pure product is typically described as light orange needles, a darker color can indicate the presence of impurities. These could be baseline impurities from the starting materials or small amounts of polymeric byproducts.

Decolorization and Purification:

  • Recrystallization: Multiple recrystallizations can help to remove colored impurities.

  • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

  • Purity Check: Use analytical techniques like NMR and melting point determination to confirm the purity of your product. A sharp melting point close to the literature value (116-118 °C) is a good indicator of high purity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds through a condensation reaction between 1,3-cyclohexanedione and dimethylformamide dimethylacetal (DMF-DMA). The active methylene group at the C2 position of the 1,3-cyclohexanedione acts as a nucleophile, attacking the electrophilic carbon of the DMF-DMA. This is followed by the elimination of two molecules of methanol to form the stable enaminone product.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, standard laboratory safety practices should be followed. DMF-DMA is flammable and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction is typically heated to reflux, so care should be taken to avoid burns.

Q3: Can I use other formamide acetals for this reaction?

A3: Yes, other formamide acetals can be used, which will result in different N-substituents on the final enaminone product. However, DMF-DMA is the most commonly used reagent for the synthesis of the dimethylamino-substituted product.

Data Presentation

ParameterValueReference
Melting Point116-118 °C[1]
Yield72%[1]

Experimental Protocols

Synthesis of this compound [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethylacetal (28 mL).

  • Heating: Heat the mixture at reflux for 1 hour. The solid should dissolve as the reaction progresses.

  • Work-up: After 1 hour, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the excess DMF-DMA and methanol byproduct under reduced pressure using a rotary evaporator. This will yield an orange solid.

  • Purification: Recrystallize the crude solid from ethyl acetate to obtain this compound as light orange needles.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway 1,3-Cyclohexanedione 1,3-Cyclohexanedione Intermediate Intermediate 1,3-Cyclohexanedione->Intermediate + DMF-DMA DMF-DMA DMF-DMA DMF-DMA->Intermediate Product 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione Intermediate->Product - 2 CH3OH Methanol Methanol Intermediate->Methanol

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Use_Pure_Reagents Use High-Purity Reagents Check_Purity->Use_Pure_Reagents Impurities Found Optimize_Purification Optimize Purification Check_Conditions->Optimize_Purification Optimal Adjust_Time_Temp Adjust Time/ Temperature Check_Conditions->Adjust_Time_Temp Sub-optimal Recrystallize Recrystallize/ Charcoal Optimize_Purification->Recrystallize Inefficient Success Improved Result Optimize_Purification->Success Efficient Use_Pure_Reagents->Success Adjust_Time_Temp->Success Recrystallize->Success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Pyrazoles from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pyrazoles derived from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. The reaction of this enaminone with hydrazine or its derivatives yields 4,5,6,7-tetrahydro-1H-indazoles, a class of pyrazole compounds with significant interest in medicinal chemistry.

Troubleshooting Purification Issues

This section addresses common challenges encountered during the purification of 4,5,6,7-tetrahydro-1H-indazole derivatives.

Q1: My crude product is a dark-colored oil or tar. How can I purify it?

A1: The formation of dark, oily crude products is a common issue, often due to impurities from the hydrazine reagent or side reactions.

  • Potential Causes:

    • Hydrazine Decomposition: Hydrazine and its derivatives can be sensitive to air and light, leading to colored byproducts.

    • Side Reactions: Incomplete cyclization or the formation of hydrazone intermediates can result in a complex mixture.

    • Excessive Heat: High reaction temperatures can promote the formation of polymeric or tarry substances.

  • Troubleshooting Steps:

    • Initial Cleanup: Before attempting recrystallization or chromatography, try an acid-base extraction. Dissolve the crude oil in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. Then, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.

    • Column Chromatography: This is often the most effective method for purifying oily products. A silica gel column with a gradient elution system is recommended.

    • Formation of an Acid Addition Salt: For basic pyrazoles, dissolving the crude product in a suitable solvent and adding an acid (like phosphoric or oxalic acid) can lead to the crystallization of a pyrazole salt, which can then be isolated and neutralized to give the pure pyrazole.

Q2: I am having trouble getting my pyrazole to crystallize. What should I do?

A2: Crystallization can be challenging due to several factors, including high purity, the presence of impurities that inhibit crystal formation, or the choice of an inappropriate solvent.

  • Potential Causes:

    • The solution is not supersaturated.

    • Nucleation has not been initiated.

    • The compound is "oiling out" instead of crystallizing.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.

      • Seeding: Add a tiny crystal of the pure pyrazole (a "seed crystal") to the supersaturated solution to initiate crystal growth.

    • If the Solution is Not Supersaturated:

      • Slowly evaporate the solvent to increase the concentration of the pyrazole.

      • Add an "anti-solvent" (a solvent in which the pyrazole is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.

    • If the Compound is "Oiling Out":

      • This occurs when the compound precipitates at a temperature above its melting point.

      • Re-heat the solution to dissolve the oil, add more of the primary solvent to dilute the solution, and allow it to cool more slowly. Using an insulated container can help.

Q3: My recrystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your product remains in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.

    • Solvent Choice: Select a solvent in which your pyrazole is highly soluble when hot but has very low solubility when cold.

    • Recover from Mother Liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this crop may be less pure.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrazoles derived from this compound?

A1: The two most common and effective purification techniques are recrystallization and column chromatography. For basic pyrazole derivatives, purification via the formation and crystallization of an acid addition salt is also a viable option.

Q2: What are the likely impurities in the synthesis of 4,5,6,7-tetrahydro-1H-indazoles from this starting material?

A2: Common impurities may include:

  • Unreacted this compound.

  • Excess hydrazine or its derivatives.

  • Hydrazone intermediates from incomplete cyclization.

  • Regioisomers, if an unsymmetrical substituted hydrazine is used.

  • Colored byproducts from the decomposition of hydrazine.

Q3: What are some recommended solvent systems for the recrystallization of these pyrazoles?

A3: The choice of solvent is highly dependent on the specific substituents on your pyrazole. Good starting points for solvent screening include:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate.

  • Mixed Solvents: Ethanol/water, methanol/water, ethyl acetate/hexane.

Q4: What conditions are recommended for column chromatography?

A4: For silica gel column chromatography, a gradient elution is often effective. A good starting point is a gradient of ethyl acetate in a non-polar solvent like pentane or hexane. For example, a gradient of 20-70% ethyl acetate in pentane has been successfully used.

Quantitative Data

The following table summarizes representative purification data for a tetrahydroindazole derivative synthesized from a cyclic 1,3-dione precursor.

Purification MethodEluent/Solvent SystemYieldPurityReference
Column Chromatography20-70% EtOAc in pentane79%90%[1]
RecrystallizationEthanol/water--
Vacuum Distillation---

Note: Yield and purity are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude pyrazole product. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For further precipitation, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography
  • Slurry Preparation: Dissolve the crude pyrazole in a minimal amount of the eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexane).

  • Loading: Carefully add the prepared slurry containing the crude product to the top of the column.

  • Elution: Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure pyrazole.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.

Visualizations

Experimental_Workflow General Purification Workflow for Pyrazoles crude Crude Pyrazole Product (Oil or Solid) decision1 Is the product an oil? crude->decision1 acid_base Acid-Base Extraction (Optional Cleanup) crude->acid_base column Column Chromatography decision1->column Yes recrystallize Recrystallization decision1->recrystallize No pure_solid Pure Pyrazole Solid column->pure_solid recrystallize->pure_solid acid_base->decision1

Caption: General Purification Workflow for Pyrazoles.

Troubleshooting_Crystallization Troubleshooting Crystallization Issues start Crystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Crystallization issue->success No sub_decision1 Solution Clear? no_crystals->sub_decision1 solution3 Re-dissolve, Add More Solvent, Cool Slowly oiling_out->solution3 solution4 Minimize Solvent, Cool Thoroughly low_yield->solution4 solution1 Evaporate Solvent or Add Anti-Solvent solution1->success solution2 Induce Nucleation (Scratch/Seed) solution2->success solution3->success solution4->success sub_decision1->solution1 No (Cloudy) sub_decision1->solution2 Yes

Caption: Troubleshooting Crystallization Issues.

References

Troubleshooting low yield in Hantzsch reaction with cyclohexanedione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch pyridine synthesis, with a special focus on troubleshooting reactions involving cyclohexanedione derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important multi-component reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues that can lead to low yields and other unexpected outcomes in your Hantzsch synthesis with cyclohexanedione derivatives.

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yields in the Hantzsch synthesis are a frequent issue.[1] When using cyclohexanedione derivatives, several factors can be at play:

  • Suboptimal Reaction Conditions: The classical Hantzsch synthesis often requires prolonged heating, which can lead to the degradation of the dihydropyridine product.[1] Harsh conditions can also promote the formation of side products.[2]

  • Purity of Reactants: Impurities in your aldehyde, cyclohexanedione derivative, or the ammonia source (e.g., ammonium acetate) can significantly hinder the reaction.[1]

  • Choice of Solvent: Traditional solvents like ethanol or acetic acid may not be the best choice for all substrates. The polarity of the solvent can influence the reaction rate and yield.[1]

  • Formation of Side Products: Competing reaction pathways can lead to the formation of various side products, reducing the yield of your desired product. Common side reactions include self-condensation of the dicarbonyl compound and Michael addition products that do not proceed to the final cyclization.[2]

Q2: I'm observing multiple products in my reaction mixture. What are the likely side products?

A2: The Hantzsch reaction mechanism can be complex, with several proposed pathways, which can lead to a variety of products.[2] When using cyclohexanedione derivatives, you might encounter:

  • Over-oxidized Pyridine Product: The initial dihydropyridine product can be sensitive and may oxidize to the corresponding pyridine derivative, especially under harsh conditions or during workup.[1]

  • Michael Adducts: Incomplete reactions can result in the isolation of intermediates, such as the Michael addition product of the enamine to the Knoevenagel condensation product.[2]

  • Self-Condensation Products: The cyclohexanedione derivative can undergo self-condensation, especially in the presence of a base.

  • Alternative Cyclization Products: In some cases, unexpected cyclization can occur, leading to products other than the expected dihydropyridine.

Q3: How can I improve the conversion of my starting materials?

A3: To drive the reaction to completion, consider the following strategies:

  • Catalysis: The use of a catalyst can significantly accelerate the reaction. A variety of catalysts have been shown to be effective, including Brønsted acids (like p-toluenesulfonic acid), Lewis acids, and various heterogeneous catalysts.[3]

  • Microwave or Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times and often lead to higher yields compared to conventional heating.[2][4] For instance, microwave-assisted synthesis of acridinediones from dimedone under solvent and catalyst-free conditions has been shown to produce high yields in minutes.[4]

  • Solvent Selection: Experimenting with different solvents can have a significant impact. For some substrates, greener solvents like water or glycerol, or even solvent-free conditions, have proven to be highly effective.[5]

  • Reactant Concentration: In some cases, running the reaction at a higher concentration can improve the reaction rate and yield.[1]

Q4: My reaction is highly exothermic and difficult to control. How can I manage this?

A4: Exothermic reactions can lead to the formation of degradation products and pose a safety risk. To manage the reaction temperature:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over a period can help to control the rate of heat generation.

  • Efficient Cooling: Utilize an ice bath or a cooling system to maintain a consistent, low temperature throughout the reaction.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

Q5: I'm having trouble purifying my final product. What purification strategies are effective?

A5: The basicity of the resulting pyridine or dihydropyridine can make purification challenging.

  • Column Chromatography: This is a common method, but the basic nature of the product can cause tailing on silica gel. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.

  • Acid-Base Extraction: For basic pyridine products, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Data Presentation

The choice of catalyst and reaction conditions has a profound impact on the yield of the Hantzsch reaction with cyclohexanedione derivatives. The following table summarizes the yield of acridinedione (formed from an aromatic aldehyde, dimedone, and ammonium acetate) under various conditions.

CatalystAldehydeSolventConditionsTime (min)Yield (%)Reference
NoneBenzaldehydeNoneMicrowave (300W)595[4]
None4-ChlorobenzaldehydeNoneMicrowave (300W)786[4]
None4-MethylbenzaldehydeNoneMicrowave (300W)497[4]
None4-MethoxybenzaldehydeNoneMicrowave (300W)691[4]
None4-NitrobenzaldehydeNoneMicrowave (300W)381[4]
Ceric Ammonium Nitrate (CAN)5-Bromothiophene-2-carboxaldehydeNoneRoom Temp.60-150Good to Excellent[6]

Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Acridinediones [4]

This protocol describes a green and efficient method for the synthesis of acridinedione derivatives using microwave irradiation.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (2 mmol)

  • Ammonium acetate (1.5 mmol)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.5 mmol).

  • Mix the components thoroughly.

  • Place the vessel in a microwave reactor and irradiate at 300W for the time specified for the particular aldehyde (typically 3-8 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the solid product with water and then treat with n-hexane to remove impurities.

  • Recrystallize the crude product from ethanol to obtain the pure acridinedione derivative.

Protocol 2: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of Dihydropyridines [6]

This protocol outlines a one-pot synthesis at room temperature using a catalyst.

Materials:

  • 5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)

  • Ammonium acetate (0.77 g, 0.01 mol)

  • 1,3-Cyclohexanedione (or other 1,3-dione) (0.01-0.02 mol)

  • Ceric Ammonium Nitrate (CAN) (0.28 g, 0.5 mmol)

Procedure:

  • To a 100 ml round-bottom flask, add 5-bromothiophene-2-carboxaldehyde, ammonium acetate, the 1,3-dione, and CAN.

  • Stir the mixture vigorously at room temperature for 1-2.5 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, the mixture will solidify.

  • Wash the solid product with water and then with n-hexane to remove impurities.

  • After drying, recrystallize the crude product from ethanol with charcoal treatment to yield the pure product.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding Hantzsch reaction.

Troubleshooting_Workflow Start Low Yield in Hantzsch Reaction Check_Purity Check Purity of Reactants (Aldehyde, Cyclohexanedione, NH4OAc) Start->Check_Purity Check_Purity->Start Impurities found (Purify/replace reactants) Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Reactants are pure Investigate_Side_Products Investigate Side Products (TLC, NMR, MS) Optimize_Conditions->Investigate_Side_Products Successful_Reaction Improved Yield Optimize_Conditions->Successful_Reaction Yield improves Investigate_Side_Products->Optimize_Conditions Incomplete reaction (Adjust T, time, catalyst) Purification_Issues Address Purification Challenges Investigate_Side_Products->Purification_Issues Major side products identified Purification_Issues->Successful_Reaction Optimized purification

Caption: A flowchart for troubleshooting low yields.

Hantzsch Reaction Mechanism with Cyclohexanedione

This diagram illustrates the key steps in the Hantzsch synthesis using a cyclohexanedione derivative.

Hantzsch_Mechanism cluster_1 Intermediate Formation cluster_2 Enamine Formation Aldehyde Aldehyde Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel Cyclohexanedione1 Cyclohexanedione Cyclohexanedione1->Knoevenagel Michael_Addition Michael Addition Knoevenagel->Michael_Addition Ammonia Ammonia Source Enamine Enamine Intermediate Ammonia->Enamine Cyclohexanedione2 Cyclohexanedione Cyclohexanedione2->Enamine Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Dihydropyridine 1,4-Dihydropyridine (Acridinedione) Cyclization->Dihydropyridine

Caption: Mechanism of the Hantzsch reaction.

References

Technical Support Center: Regioselectivity in Reactions of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound, an enaminone, possesses multiple reactive sites. The regiochemical outcome of a reaction depends on the nature of the electrophile or nucleophile used. The key sites include:

  • The Enamine β-Carbon: This is the carbon atom of the methylene group, which is electrophilic and susceptible to nucleophilic attack (a Michael-type addition).

  • The Carbonyl Carbons: These are also electrophilic and can be attacked by strong nucleophiles.

  • The Carbonyl Oxygens: These are nucleophilic and can react with hard electrophiles, such as acylating or silylating agents, leading to O-functionalization.

  • The α-Carbon (C2): The carbon of the cyclohexanedione ring situated between the two carbonyls can be deprotonated to form a nucleophilic enolate.

Q2: What are the most common regioselectivity challenges with this compound?

A2: The primary challenge is controlling the competition between different reactive sites. For instance, when using alkylating agents, a mixture of C-alkylation, N-alkylation, and O-alkylation products can be formed.[1][2] In reactions with dinucleophiles, such as substituted hydrazines for pyrazole synthesis, the initial site of attack and the subsequent cyclization pathway determine the final regioisomer.[3][4][5]

Q3: How do steric and electronic effects influence regioselectivity?

A3: Steric and electronic factors are critical in directing the outcome of a reaction.

  • Electronic Effects: Electron-withdrawing groups on a nucleophile will make it "softer," favoring conjugate addition at the β-carbon. The electronic properties of substituents on the cyclohexanedione ring can also influence the relative reactivity of the two carbonyl groups.[6]

  • Steric Hindrance: Bulky substituents on the nucleophile or the enaminone can block access to certain reactive sites, thereby favoring attack at a less hindered position.[6] For example, a bulky alkylating agent might favor O-alkylation over the more sterically demanding C-alkylation.

Troubleshooting Guide

Problem 1: I am getting a mixture of regioisomers in my alkylation/acylation reaction. How can I improve the selectivity?

Answer: Achieving high regioselectivity in alkylation or acylation often requires careful optimization of reaction conditions. Here are several factors to consider:

  • Choice of Solvent: The polarity of the solvent can significantly impact the reaction's outcome.[2][6] Aprotic solvents like DMF may favor N-alkylation, while nonpolar solvents might favor O-alkylation when using silver salts of related compounds.[7] It is recommended to screen a range of solvents with varying polarities.

  • Nature of the Base and Counter-ion: The base used for deprotonation and the resulting counter-ion play a crucial role. For alkylations, using a strong, non-nucleophilic base can generate a specific enolate. Hard cations (like Li+) tend to associate with the hard oxygen atom, potentially favoring O-alkylation, whereas softer cations (like K+ or Cs+) may lead to different selectivity.

  • Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product over the thermodynamically more stable one. Systematically varying the temperature is a key optimization step.[6]

  • The Electrophile: "Hard" electrophiles (e.g., acyl chlorides, silyl chlorides) have a higher tendency to react at the hard oxygen atom (O-acylation). "Soft" electrophiles (e.g., alkyl halides in some systems) may favor reaction at the softer carbon nucleophile.

Problem 2: My reaction with a dinucleophile (e.g., substituted hydrazine) is producing the wrong pyrazole isomer. What determines the regiochemistry?

Answer: In the synthesis of pyrazoles from 1,3-dicarbonyl precursors, the reaction proceeds via condensation and cyclization. With this compound, the initial step is typically the nucleophilic attack of one of the hydrazine nitrogens on the electrophilic β-carbon, with subsequent displacement of the dimethylamino group. This is followed by intramolecular condensation between the second hydrazine nitrogen and one of the carbonyl groups.

To control the regioselectivity with an unsymmetrical hydrazine (e.g., methylhydrazine):

  • Steric Hindrance: The less sterically hindered nitrogen of the hydrazine will typically attack the enamine first.

  • Nucleophilicity: The more nucleophilic nitrogen atom will be the initial site of attack. For example, in methylhydrazine, the substituted nitrogen is generally considered more nucleophilic.

  • pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine, thereby altering the relative nucleophilicity of the two nitrogen atoms. Conducting the reaction in acidic (e.g., acetic acid) or neutral conditions can favor different isomers.

Visualizing Reaction Control

Diagram 1: Key Reactive Sites

G cluster_molecule This compound cluster_products Potential Reaction Products mol node_c C-Alkylation / Michael Addition (Soft Nucleophiles) node_o O-Acylation / O-Alkylation (Hard Electrophiles) node_n Heterocycle Formation (Dinucleophiles) invis_c->node_c Attack at β-Carbon invis_o1->node_o Attack at Carbonyl-O invis_o2->node_o invis_n->node_n Attack & Cyclization

Caption: Competing reactive sites on the enaminone scaffold.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Start: Poor Regioselectivity (Mixture of Isomers) cond Step 1: Analyze Reaction Conditions start->cond solvent Modify Solvent Polarity (e.g., Toluene vs. Acetonitrile) cond->solvent Solvent Effects? temp Vary Temperature (e.g., 0 °C or Reflux) cond->temp Kinetic vs. Thermodynamic? base Change Base / Counter-ion (e.g., NaH vs. K2CO3) cond->base Ion-Pair Effects? reagents Step 2: Evaluate Reagents solvent->reagents temp->reagents base->reagents sterics Modify Steric Bulk of Nucleophile/Electrophile reagents->sterics Steric Hindrance? electronics Modify Electronic Properties (e.g., add EWG/EDG) reagents->electronics Electronic Mismatch? catalyst Step 3: Screen Catalysts (e.g., Lewis Acids) sterics->catalyst electronics->catalyst end End: Improved Selectivity catalyst->end

Caption: A logical workflow for troubleshooting and optimizing regioselectivity.

Diagram 3: General Pathway for Pyrazole Synthesis

G start Enaminone + Substituted Hydrazine step1 Nucleophilic Attack at β-Carbon start->step1 Step 1 step2 Intermediate A (Elimination of -NMe2) step1->step2 Step 2 step3 Intramolecular Condensation (Attack on C=O) step2->step3 Step 3 step4 Dehydration step3->step4 Step 4 end Regioisomeric Pyrazole Products step4->end

Caption: Key steps in the formation of pyrazoles from the title compound.

Data Presentation

While specific quantitative data for this compound is sparse in the literature, researchers should tabulate their optimization results systematically. This allows for clear comparison and informed decision-making.

Table 1: Illustrative Data for Optimizing Regioselectivity of an Alkylation Reaction

EntryAlkylating AgentBaseSolventTemp (°C)Ratio (Product A : Product B)Total Yield (%)
1Methyl IodideK₂CO₃DMF2530 : 7085
2Methyl IodideK₂CO₃Toluene2565 : 3570
3Methyl IodideNaHTHF080 : 2090
4Benzyl BromideNaHTHF0>95 : 592

Note: The data in this table is for illustrative purposes to demonstrate proper data logging and does not represent actual experimental results.

Key Experimental Protocols

The following are generalized protocols based on standard procedures for reactions of enaminones and 1,3-dicarbonyl compounds.[6] Researchers must adapt them to their specific substrates and safety guidelines.

Protocol 1: General Procedure for Screening Regioselectivity in Alkylation
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., THF, DMF, Toluene) to achieve a suitable concentration (e.g., 0.1 M).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Deprotonation: Add the selected base (e.g., NaH, K₂CO₃, LDA) (1.1 eq) portion-wise and stir the mixture for 30-60 minutes at that temperature.

  • Electrophile Addition: Slowly add the alkylating agent (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir and warm to room temperature overnight, or as determined by reaction monitoring (e.g., TLC or LC-MS).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Analyze the product mixture using ¹H NMR and/or GC-MS to determine the ratio of regioisomers.

Protocol 2: General Procedure for Regioselective Pyrazole Synthesis
  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Nucleophile Addition: Add the substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0-1.2 eq).

  • Heating: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction time can vary from 2 to 24 hours.

  • Cooling & Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold solvent.

  • Workup: If the product does not precipitate, concentrate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.

  • Purification & Analysis: Purify the crude product by recrystallization or column chromatography. Characterize the final product and confirm its regiochemistry using 1D/2D NMR techniques (e.g., HMBC, NOESY).

References

Technical Support Center: Synthesis of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is the reaction of 1,3-cyclohexanedione with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a type of Knoevenagel condensation. The mixture is typically heated, and the product can often be isolated after removing the solvent and allowing the product to crystallize.[1][2]

Q2: What are the most common byproducts in this synthesis?

A2: While the reaction is generally clean, several byproducts can form. These include:

  • Unreacted 1,3-cyclohexanedione: Incomplete reaction can leave starting material in the product mixture.

  • Excess DMF-DMA: Using a large excess of this reagent can lead to its presence in the crude product.

  • 2,6-bis[(dimethylamino)methylene]-1,3-cyclohexanedione: A potential byproduct formed from the reaction of a second molecule of DMF-DMA with the product. This is more likely with prolonged reaction times or a large excess of DMF-DMA.

  • Hydrolysis product: The enaminone product can be susceptible to hydrolysis back to 1,3-cyclohexanedione if exposed to water, especially under acidic or basic conditions during workup.

Q3: How can I purify the final product?

A3: Recrystallization is a common and effective method for purifying this compound. Ethyl acetate is a frequently used solvent for this purpose, yielding light orange needles of the purified product.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction is heated to reflux for a sufficient time (e.g., 1 hour).[2] - Use a slight excess of DMF-DMA (e.g., 1.5 equivalents).[1]
Product loss during workup.- Ensure complete precipitation of the product before filtration. Cooling the solution can aid this. - Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.
Product is an oil or fails to crystallize Presence of excess DMF-DMA or other impurities.- Ensure all solvent is removed under reduced pressure. - Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. - Purify by column chromatography if recrystallization fails.
Discolored product (dark brown/red) Thermal degradation or other side reactions.- Avoid excessively high temperatures or prolonged heating. - Purify by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.
Presence of starting material in the final product (identified by NMR) Incomplete reaction.- Increase the reaction time or temperature moderately. - Ensure the molar ratio of DMF-DMA to 1,3-cyclohexanedione is adequate.
Unexpected peaks in NMR spectrum Presence of byproducts.- Compare the spectrum to the known spectrum of the product and starting materials. - See the "Byproduct Identification" section below for potential impurity signatures. - Optimize reaction conditions to minimize byproduct formation (see table below).

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield

Entry Solvent Temperature (°C) Time (h) Yield (%)
1DMF-DMA (neat)Reflux172[2]
2DMF-DMA (neat)Reflux199 (crude)[1]
3Dry XyleneRefluxNot specifiedLower than solvent-free

Note: Yields can vary based on the scale of the reaction and the efficiency of the workup and purification.

Experimental Protocols

Synthesis of this compound

Materials:

  • 1,3-Cyclohexanedione

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl acetate

Procedure:

  • Suspend 1,3-cyclohexanedione (1.0 eq) in N,N-dimethylformamide dimethyl acetal (1.5 - 2.8 eq).[1][2]

  • Heat the mixture to reflux and maintain for 1 hour.[2] The solution should become homogeneous.

  • After 1 hour, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain a solid or viscous oil.

  • Recrystallize the crude product from ethyl acetate.

  • Collect the resulting crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. The product should be light orange needles.[2]

Characterization Data:

  • Appearance: Light orange needles[2]

  • Melting Point: 116-118 °C[2]

  • ¹H NMR (CDCl₃): δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 2H).[2]

  • ¹³C NMR (CDCl₃): δ 195.9, 162.0, 109.1, 48.3, 44.4, 37.9, 19.3.[1]

Byproduct Identification

Byproduct ¹H NMR Signature (Predicted) Notes
1,3-Cyclohexanedione Peaks in the range of δ 2.0-3.5 ppm for the methylene protons and a broad signal for the enolic proton.Its presence indicates an incomplete reaction.
2,6-bis[(dimethylamino)-methylene]-1,3-cyclohexanedione Two sets of signals for the dimethylamino and methylene protons, likely with different chemical shifts from the desired product.Formation is favored by excess DMF-DMA and longer reaction times.
Hydrolysis Product (1,3-cyclohexanedione) Same as unreacted starting material.Can form during aqueous workup.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactant1 1,3-Cyclohexanedione Reaction Reflux, 1h Reactant1->Reaction Reactant2 DMF-DMA Reactant2->Reaction Workup Solvent Evaporation Reaction->Workup Purification Recrystallization (Ethyl Acetate) Workup->Purification Product 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione Purification->Product

Caption: Synthesis workflow for this compound.

ByproductFormation Potential Byproduct Formation Pathways cluster_main Main Reaction cluster_byproducts Byproducts CHD 1,3-Cyclohexanedione Product Desired Product CHD->Product + DMF-DMA Unreacted Unreacted CHD CHD->Unreacted Incomplete Reaction DMFDMA DMF-DMA DMFDMA->Product DoubleAddition Double Addition Product Product->DoubleAddition + DMF-DMA (excess) Hydrolysis Hydrolysis to CHD Product->Hydrolysis + H2O

Caption: Potential byproduct formation pathways in the synthesis.

TroubleshootingLogic Troubleshooting Logic Flowchart Start Problem with Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct LowYield->ImpureProduct No CheckConditions Check Reaction Conditions: - Time - Temperature - Reagent Ratio LowYield->CheckConditions Yes AnalyzeImpurity Analyze Impurity by NMR ImpureProduct->AnalyzeImpurity Yes End Successful Synthesis ImpureProduct->End No OptimizeWorkup Optimize Workup: - Complete Precipitation - Minimal Washing CheckConditions->OptimizeWorkup OptimizeWorkup->End Purification Purification: - Recrystallization - Column Chromatography AnalyzeImpurity->Purification Purification->End

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: Workup of Reactions Involving 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Product Yield Incomplete reaction.Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or gently heating if the reaction conditions permit.
Product loss during workup.Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. Minimize transfers between glassware. When filtering, wash the solid product with a small amount of cold solvent to recover adsorbed product without significant dissolution.
Degradation of the product.This compound and related compounds can be sensitive to strong acids or bases and high temperatures. Ensure workup conditions are mild.
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography before attempting crystallization.
Incorrect solvent system for crystallization.Perform small-scale solvent screening to identify a suitable solvent or solvent mixture for recrystallization. A common recrystallization solvent for 2-dimethylaminomethylene-1,3-cyclohexanedione is ethyl acetate.[1]
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be impeding crystallization.
Discolored Product (e.g., dark orange or brown) Presence of colored impurities or byproducts.Recrystallization from a suitable solvent, such as ethyl acetate, can yield the product as light orange needles.[1] If discoloration persists, treatment with activated carbon during the recrystallization process may be effective.
Air oxidation.If the product is suspected to be air-sensitive, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).
Fine Precipitate Clogging the Filter Paper Small crystal size.Allow the crystallization process to proceed slowly without agitation to encourage the formation of larger crystals. Consider using a different filter medium, such as a Celite pad, for filtration.
Incomplete Removal of Dimethylformamide (DMF) or Dimethylformamide Dimethyl Acetal (DMF-DMA) High boiling point of the solvent/reagent.After the reaction, the solvent can be evaporated under reduced pressure to yield the crude product.[1] For residual high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene can be effective. Alternatively, washing the crude product with a solvent in which the impurities are soluble but the product is not can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of this compound?

A1: A typical procedure involves heating 1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA). After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure to provide a solid. This crude product is then typically recrystallized from a solvent like ethyl acetate to yield the purified 2-dimethylaminomethylene-1,3-cyclohexanedione.[1]

Q2: My product has been isolated, but the purity is low. What are the next steps?

A2: Low purity can often be addressed by recrystallization. For subsequent reactions, such as the conversion to 2-methyl-1,3-cyclohexanedione, purity is important. In one documented procedure, the purity of the final product after workup was determined by high-performance liquid chromatography (HPLC) to be as high as 97.2-99.2%.[2][3] If recrystallization is insufficient, column chromatography may be necessary.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound and its derivatives can be confirmed using various analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the structure.[1] High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing purity.[2][4] For 2-methyl-1,3-cyclohexanedione, the melting point and mass spectrometry have also been used for characterization.[2]

Q4: Are there any specific safety precautions I should take during the workup?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when working with volatile organic solvents. Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and workup of this compound.

Workup_Workflow Start Start: Reaction Mixture Reaction Reaction: 1,3-Cyclohexanedione + DMF-DMA Start->Reaction Evaporation Solvent Evaporation (Reduced Pressure) Reaction->Evaporation Cool to RT Crude_Product Crude Product (Orange Solid) Evaporation->Crude_Product Recrystallization Recrystallization (e.g., Ethyl Acetate) Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying (Under Vacuum) Filtration->Drying Wash with cold solvent Pure_Product Pure Product: Light Orange Needles Drying->Pure_Product Analysis Analysis: NMR, HPLC, MP Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes typical yields and purity data reported in the literature for reactions involving cyclohexanedione derivatives.

ProductStarting MaterialsReaction TypeYield (%)Purity (%)Reference
2-dimethylaminomethylene-1,3-cyclohexanedione1,3-Cyclohexanedione, DMF-DMAEnamine Formation72Not Specified[1]
2-methyl-1,3-cyclohexanedione2-dialkylaminomethyl-1,3-cyclohexanedione, H₂Hydrogenolysis87.097.2[2]
2-methyl-1,3-cyclohexanedione1,3-Cyclohexanedione, Paraformaldehyde, DimethylamineMannich/Hydrogenolysis93.099.2[3]
2-methylresorcinol2-methyl-1,3-cyclohexanedioneDehydrogenation71.098.2[4]

References

Preventing dimer formation in 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, with a specific focus on preventing undesired side reactions, including potential dimer formation.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis and use of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions
Low or No Yield of this compound 1. Inactive Reagents: Dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive and can degrade over time. 1,3-Cyclohexanedione may contain impurities. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Improper Work-up: Loss of product during extraction or purification.1. Reagent Quality: Use freshly opened or distilled DMF-DMA. Ensure 1,3-cyclohexanedione is pure and dry. 2. Reaction Conditions: Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. 3. Work-up Optimization: Ensure the pH is neutral before extraction. Use appropriate solvents for extraction (e.g., dichloromethane, ethyl acetate) and minimize the number of purification steps.
Formation of an Unknown Byproduct (Potential Dimer) 1. Hydrolysis of Enaminone: Presence of water in the reaction mixture can lead to hydrolysis of the enaminone back to 1,3-cyclohexanedione, which can then undergo self-condensation (dimerization) under acidic or basic conditions.[1] 2. Side reactions of the Enaminone: The enaminone itself may undergo side reactions, such as Michael addition, if reactive species are present.1. Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. pH Control: Maintain a neutral pH during the reaction and work-up to prevent both acid- and base-catalyzed hydrolysis and subsequent dimerization of the starting dione.[1] A pH range of 6-7 is generally recommended. 3. Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions.
Product Instability During Storage 1. Hydrolysis: Exposure to atmospheric moisture can lead to slow hydrolysis. 2. Light Sensitivity: Some enaminones can be sensitive to light, leading to decomposition or isomerization.1. Storage Conditions: Store the purified product in a tightly sealed container under an inert atmosphere, preferably in a desiccator at low temperature (2-8 °C). 2. Light Protection: Store the product in an amber vial or a container protected from light.
Inconsistent Reaction Outcomes 1. Variability in Reagent Quality: See "Low or No Yield". 2. Atmospheric Conditions: Fluctuations in humidity can affect the reaction. 3. Reaction Scale: Reaction kinetics and heat transfer can differ at various scales.1. Standardize Reagents: Use reagents from the same batch for a series of experiments if possible. 2. Controlled Environment: Conduct reactions in a controlled environment, such as a glove box or under a consistent inert atmosphere. 3. Consistent Scaling: When scaling up, ensure efficient stirring and temperature control are maintained.

Frequently Asked Questions (FAQs)

Q1: What is the most likely structure of the "dimer" observed in my reaction?

A1: While direct dimerization of this compound is not extensively documented, the most probable cause of a dimeric byproduct is the self-condensation of 1,3-cyclohexanedione. This occurs if your enaminone hydrolyzes back to the starting dione in the presence of acid or base. The dimerization is an aldol condensation reaction where the enolate of one molecule of 1,3-cyclohexanedione attacks the carbonyl group of a second molecule.[1]

Q2: How can I detect the formation of byproducts like the dimer?

A2: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the reaction. The dimer of 1,3-cyclohexanedione will likely have a different Rf value than both the starting material and the desired enaminone product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the presence of any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the byproduct, helping to determine if it is a dimer.

Q3: What are the optimal reaction conditions to synthesize this compound with minimal side products?

A3: The reaction of 1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA) is a common method.[2] To minimize side reactions, it is crucial to use anhydrous solvents (e.g., toluene, dioxane) and run the reaction under an inert atmosphere. Heating the reaction mixture to reflux is often necessary to drive the reaction to completion.

Q4: Can the enaminone product itself participate in side reactions?

A4: Yes. Enaminones are versatile intermediates. The enamine moiety can act as a nucleophile in reactions like Michael additions.[1] The electron-rich double bond can also react with certain electrophiles. The stability and reactivity are influenced by factors like pH and temperature.

Q5: How does pH affect the stability of this compound?

A5: Enaminones can be sensitive to pH. Acidic conditions can lead to hydrolysis of the enamine back to the corresponding dione and dimethylamine.[3] This is why maintaining a neutral pH during work-up and storage is critical to prevent the formation of 1,3-cyclohexanedione and its subsequent dimerization.

Data Presentation

Table 1: Spectroscopic Data for this compound

Technique Observed Data
¹H NMR (CDCl₃, ppm) δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 2H)
¹³C NMR (CDCl₃, ppm) δ 195.9, 162.0, 109.1, 48.3, 44.4, 37.9, 19.3
Mass Spec (m/z) [M+H]⁺ calculated for C₉H₁₃NO₂: 168.1025, found: 168.1021

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound from 1,3-cyclohexanedione and DMF-DMA.

Materials:

  • 1,3-Cyclohexanedione

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous toluene

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-cyclohexanedione (1.0 eq).

  • Add anhydrous toluene to the flask.

  • Add DMF-DMA (1.1 - 1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting dione), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield the product as a crystalline solid.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., 50:50 ethyl acetate:hexane).

  • Spot a small amount of the reaction mixture onto a TLC plate at different time points.

  • Also spot the starting material (1,3-cyclohexanedione) as a reference.

  • Develop the TLC plate and visualize the spots under UV light.

  • The reaction is complete when the spot corresponding to 1,3-cyclohexanedione is no longer visible. The product, this compound, will appear as a new, typically higher Rf spot. Any significant new spots may indicate the formation of byproducts.

Visualizations

Dimerization_Mechanism cluster_0 Step 1: Enolate Formation (Base-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Dione1 1,3-Cyclohexanedione Enolate Enolate Dione1->Enolate Deprotonation Base Base (B:) Base->Dione1 Enolate2 Enolate Dione2 1,3-Cyclohexanedione Aldol_Adduct Aldol Adduct Dione2->Aldol_Adduct Aldol_Adduct2 Aldol Adduct Enolate2->Aldol_Adduct Attacks Carbonyl Dimer Dimer Aldol_Adduct2->Dimer - H₂O Water H₂O

Caption: Proposed mechanism for the dimerization of 1,3-cyclohexanedione.

Experimental_Workflow Start Start | Oven-dried glassware Reagents Reagents 1,3-Cyclohexanedione Anhydrous Solvent DMF-DMA Start->Reagents Reaction Reaction Inert Atmosphere (N₂/Ar) Controlled Temperature Monitor by TLC Reagents->Reaction Workup Work-up Cool to RT Neutralize pH Extract with Organic Solvent Reaction->Workup Purification Purification Remove Solvent Recrystallization / Chromatography Workup->Purification Product Product | Store under Inert Gas | Protect from Light | 2-8 °C Purification->Product Troubleshooting_Flowchart Start Low Yield or Byproduct Formation? Check_Reagents Check Reagent Quality and Purity Start->Check_Reagents Yes Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Check_Atmosphere Ensure Anhydrous and Inert Atmosphere Check_Conditions->Check_Atmosphere Check_pH Monitor and Control pH during Work-up Check_Atmosphere->Check_pH Optimize_Purification Optimize Purification Method Check_pH->Optimize_Purification Success Problem Resolved Optimize_Purification->Success Failure Consult Further Optimize_Purification->Failure

References

Technical Support Center: Optimizing Reactions with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield in Condensation Reactions

Q: My condensation reaction (e.g., Knoevenagel, Michael addition) with this compound is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields in reactions involving this enaminone can stem from several factors. Here are some common causes and solutions:

  • Catalyst Inactivity or Inappropriateness: The choice of catalyst is crucial. For instance, in Knoevenagel condensations, a weak base is typically required to avoid self-condensation of the carbonyl compound. In Michael additions, both base and organocatalysts can be effective.

    • Solution: Screen a variety of catalysts. For reactions requiring basic conditions, consider using piperidine, triethylamine, or DBU. For Lewis acid catalysis, options like BF₃·Et₂O can be explored. It is also important to ensure your catalyst is active and not degraded.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Solution: Systematically optimize the reaction conditions. Start with room temperature and gradually increase if no reaction is observed. Solvent choice can be critical; polar aprotic solvents like DMF or DMSO can be effective, but sometimes protic solvents like ethanol are preferred. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Decomposition of Starting Material: this compound can be sensitive to harsh conditions.

    • Solution: Avoid excessively high temperatures and strongly acidic or basic conditions unless the reaction specifically requires them. Ensure the starting material is pure before use.

Issue 2: Formation of Side Products

Q: I am observing significant formation of side products in my reaction. What are the likely side reactions and how can I minimize them?

A: Side product formation is a common issue. Here are some possibilities:

  • Self-Condensation: The reactant itself or the other carbonyl compounds in the reaction mixture might undergo self-condensation, especially under strong basic conditions.

  • Retro-Michael Reaction: In Michael additions, the reverse reaction can occur, leading to a loss of product.

    • Solution: Running the reaction at a lower temperature can help minimize the retro-Michael reaction.

  • Polymerization: In some cases, especially with activated Michael acceptors, polymerization can be a competing reaction.

    • Solution: Consider using a more stable precursor for the Michael acceptor or preparing a Mannich base of the acceptor to mitigate polymerization.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my final product from the reaction mixture. What are some common impurities and purification strategies?

A: Purification can be challenging due to the nature of the products and potential side products.

  • Common Impurities: Unreacted starting materials, catalyst residues, and side products from the reactions mentioned above are common impurities.

  • Purification Strategies:

    • Crystallization: If the product is a solid, crystallization is often the most effective purification method.

    • Column Chromatography: For non-crystalline products or to separate closely related compounds, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexanes is a common eluent system to start with.

    • Acid-Base Extraction: If the product has acidic or basic properties, an acid-base extraction can be an effective preliminary purification step.

Data Presentation: Catalyst Screening and Reaction Optimization

The following tables summarize quantitative data for catalyst selection and reaction condition optimization for different reaction types involving this compound and related compounds.

Table 1: Catalyst Screening for a Lewis Acid-Catalyzed Cycloaddition Reaction

EntryCatalyst (20 mol%)SolventTemperature (°C)Yield (%)
1BF₃·Et₂ODCMrt56
2Sc(OTf)₃DCMrt45
3Yb(OTf)₃DCMrt38
4In(OTf)₃DCMrt25
5Bi(OTf)₃DCMrt<10
6Zn(OTf)₂DCMrt<10
7NoneDCMrt0
8BF₃·Et₂OMeCNrt65
9BF₃·Et₂OToluenert42
10BF₃·Et₂OTHFrt35

Data adapted from a study on a related cycloaddition reaction.

Table 2: Optimization of Hydrogenolysis Conditions for a Related Compound

CatalystPressure (atm)Temperature (°C)Reaction Time (h)Yield (%)
5% Pd/CNormal301587
Raney NiNormal to 5020-200Varies-

Data adapted from a patent for the synthesis of 2-methyl-1,3-cyclohexanedione.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 1,3-cyclohexanedione and dimethylformamide dimethylacetal (DMF-DMA).

Materials:

  • 1,3-Cyclohexanedione

  • Dimethylformamide dimethylacetal (DMF-DMA)

  • Ethyl acetate

Procedure:

  • Suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethylacetal (28 mL).

  • Heat the mixture at reflux for 1 hour.

  • Cool the mixture to room temperature.

  • Evaporate the solvent to obtain an orange solid.

  • Recrystallize the solid from ethyl acetate to yield this compound as light orange needles (12 g, 72% yield).

Protocol 2: General Procedure for Acid-Catalyzed Polymerization

This protocol describes a general procedure for the transaminative polymerization of a bis[(dimethylamino)methylidene]cyclohexanedione with a diamine.

Materials:

  • This compound derivative

  • Diamine dihydrochloride

  • Methanol

Procedure:

  • Prepare a mixture of the this compound derivative (1 mmol) and the diamine dihydrochloride (1 mmol) in methanol (10 mL).

  • Stir the mixture at 20 °C for 72 hours.

  • Collect the precipitate by filtration to obtain the polyenaminone.

This is a general procedure adapted from a study on a related system.

Visualizations

The following diagrams illustrate key concepts and workflows related to the optimization of reactions with this compound.

Catalyst_Selection_Workflow start Define Reaction Type (e.g., Knoevenagel, Michael) catalyst_screening Catalyst Screening - Lewis Acids (BF3·Et2O, Sc(OTf)3) - Bases (Piperidine, DBU) - Organocatalysts start->catalyst_screening Initial Hypothesis optimization Reaction Condition Optimization - Temperature - Solvent - Concentration catalyst_screening->optimization Promising Catalyst(s) analysis Analysis - TLC, LC-MS, NMR - Yield, Purity optimization->analysis Iterative Process troubleshooting Troubleshooting - Low Yield - Side Products analysis->troubleshooting Issues Identified end Optimized Protocol analysis->end Successful Outcome troubleshooting->optimization Adjust Conditions

Caption: A general workflow for catalyst selection and reaction optimization.

Troubleshooting_Logic start Low Product Yield check_catalyst Is the catalyst appropriate and active? start->check_catalyst check_conditions Are the reaction conditions (temp, solvent) optimal? check_catalyst->check_conditions Yes screen_catalysts Screen different catalysts (Lewis acids, bases) check_catalyst->screen_catalysts No check_sm Is the starting material pure? check_conditions->check_sm Yes optimize_conditions Systematically vary temperature and solvent check_conditions->optimize_conditions No purify_sm Purify starting material check_sm->purify_sm No re_run Re-run optimized reaction check_sm->re_run Yes screen_catalysts->optimize_conditions optimize_conditions->re_run purify_sm->re_run

Caption: A decision tree for troubleshooting low reaction yields.

Solvent effects on the reactivity of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactivity?

A1: this compound is a vinylogous amide, often classified as a push-pull olefin or an enaminone. It belongs to the broader class of enamines.[1][2] Its key feature is the nitrogen atom's lone pair of electrons delocalizing into the double bond, making the α-carbon (the carbon adjacent to the dione system) highly nucleophilic.[2][3] This allows it to react with a variety of electrophiles, such as alkyl halides and Michael acceptors, in reactions like the Stork enamine alkylation.[1][4]

The nucleophilicity of the α-carbon is explained by its resonance structures:

Caption: Resonance contributors of the enaminone.

Troubleshooting Guide

Q2: My alkylation reaction with this compound is giving a very low yield. What are the potential causes and solutions?

A2: Low yields in enamine alkylations can stem from several factors related to reagents, conditions, and solvent choice.

Potential Causes & Troubleshooting Steps:

  • Electrophile Reactivity: Enamines are generally weak nucleophiles and react best with highly reactive electrophiles.[5] Simple primary alkyl bromides or iodides may not be reactive enough.[3]

    • Solution: Use more reactive alkylating agents like allylic halides, benzylic halides, or methyl halides.[1][3]

  • Solvent Choice: The solvent plays a critical role in stabilizing the transition state. The alkylation proceeds via an SN2 mechanism, which involves a charged iminium salt intermediate.[4][5]

    • Solution: Switch to a polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents can solvate the charged transition state effectively without interfering with the enamine's nucleophilicity through hydrogen bonding. Apolar solvents like cyclohexane may result in significantly slower reactions.[6] Protic solvents (e.g., methanol, water) should generally be avoided as they can protonate the enamine and participate in side reactions.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the rate. However, monitor for decomposition or side reactions.

  • Moisture: Enamines are susceptible to hydrolysis back to the parent dione in the presence of water and acid.[2][3]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

G start Low Yield in Alkylation q1 Is the electrophile highly reactive? (e.g., Allylic, Benzylic) start->q1 s1 Use a more reactive electrophile (e.g., Allyl Bromide) q1->s1 No q2 Are you using a polar aprotic solvent? (e.g., DMF, ACN) q1->q2 Yes s2 Switch to a polar aprotic solvent q2->s2 No q3 Is the reaction mixture anhydrous? q2->q3 Yes s3 Use dry solvents/glassware and an inert atmosphere q3->s3 No s4 Consider gentle heating q3->s4 Yes

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing the formation of the starting 1,3-cyclohexanedione in my reaction mixture. Why is this happening?

A3: The presence of the starting dione indicates that the enamine is being hydrolyzed. This is a common issue and is typically caused by the presence of water, often with trace amounts of acid.[2][3] The reaction mechanism is the reverse of enamine formation.

Solutions:

  • Strictly Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven before use and allow it to cool under an inert atmosphere.

  • Control pH: While enamine formation is often acid-catalyzed, the hydrolysis is as well.[7] Ensure your reaction conditions are not acidic unless required for a specific subsequent step. If an acid scavenger is compatible with your reaction, it could be used.

Q4: How does solvent polarity generally affect the reactivity of this compound in an alkylation reaction?

A4: The alkylation of an enamine is an SN2 reaction that proceeds through a charged transition state leading to an iminium salt.[4] Solvent polarity has a significant impact on the rate of such reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice. They possess strong dipoles that can stabilize the polar transition state, thereby lowering the activation energy and accelerating the reaction.[6] They do not have acidic protons, so they won't protonate and deactivate the enamine nucleophile.

  • Apolar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents do not effectively solvate charged species. The reaction will be significantly slower because the polar transition state is destabilized relative to the neutral reactants.[6]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are generally unsuitable. While polar, they can form hydrogen bonds with the enamine's nitrogen, shielding the lone pair and reducing its nucleophilicity. More importantly, they can act as a proton source, leading to hydrolysis of the enamine.

Data Presentation

Illustrative Solvent Effects on Enamine Alkylation
SolventSolvent TypeDielectric Constant (ε)Expected Relative RateExpected Yield (%)Rationale
DMSOPolar Aprotic47+++++>90Excellent stabilization of the polar transition state.
DMFPolar Aprotic37++++85-95Good stabilization of the polar transition state.
AcetonitrilePolar Aprotic37+++70-85Moderate stabilization of the transition state.
THFModerately Polar7.6++40-60Limited stabilization of the transition state.
TolueneApolar2.4+<20Poor stabilization of the transition state.
MethanolPolar Protic33+<15Reactant deactivation via H-bonding; potential for hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[8][9]

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Suspend 1,3-cyclohexanedione (e.g., 11.2 g, 100 mmol) in DMF-DMA (e.g., 28 mL).

  • Heat the mixture at reflux for 1 hour. The solid should dissolve, and the solution will typically turn orange.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation) to obtain a solid.

  • Recrystallize the crude solid from hot ethyl acetate to yield the pure product as light orange needles.[8]

G cluster_0 Synthesis Workflow n1 1. Suspend 1,3-Cyclohexanedione in DMF-DMA n2 2. Heat at Reflux (1 hr) n1->n2 n3 3. Cool to Room Temperature n2->n3 n4 4. Evaporate Solvent n3->n4 n5 5. Recrystallize from Ethyl Acetate n4->n5

Caption: Workflow for the synthesis of the title compound.

Protocol 2: General Procedure for Alkylation

This is a general protocol for the reaction of this compound with a reactive alkyl halide, followed by hydrolysis to the 2-alkyl-1,3-cyclohexanedione.[1][4]

Materials:

  • This compound (1.0 eq)

  • Reactive alkyl halide (e.g., benzyl bromide) (1.0-1.1 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)

  • Aqueous HCl (e.g., 5%)

Procedure:

  • Alkylation:

    • Dissolve the enaminone in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add the alkyl halide dropwise at room temperature.

    • Stir the reaction at room temperature (or heat gently to 50-60 °C if necessary) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis:

    • Once the alkylation is complete, cool the reaction mixture to room temperature.

    • Add an aqueous acid solution (e.g., 5% HCl) to the reaction mixture.

    • Stir vigorously for 1-3 hours to hydrolyze the intermediate iminium salt.

  • Workup:

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude 2-alkyl-1,3-cyclohexanedione by column chromatography or recrystallization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pyrazoles: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione vs. Alternative Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. The synthesis of substituted pyrazoles is, therefore, a critical area of research. Among the various synthetic routes, the cyclocondensation of β-enaminones with hydrazines offers a versatile and efficient approach. This guide provides an objective comparison of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione with other commonly employed enaminones in pyrazole synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Enaminones in Pyrazole Synthesis

The choice of enaminone precursor significantly influences the yield, reaction conditions, and substitution pattern of the resulting pyrazole. Below is a comparative summary of this compound and two alternative enaminones—one cyclic and one acyclic—in the synthesis of pyrazoles.

EnaminoneHydrazineReaction ConditionsProductYield (%)Reference
This compound PhenylhydrazineEthanol, reflux, 4h1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one85%[1]
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione Hydrazine hydrateEthanol, reflux, 2h6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one92%[2]
(E)-4-(Dimethylamino)but-3-en-2-one PhenylhydrazineAcetic acid, reflux, 3h1,5-Dimethyl-1H-pyrazole and 1,3-Dimethyl-1H-pyrazole (regioisomers)75% (total)[3]

Key Observations:

  • Cyclic Enaminones: Both this compound and its 5,5-dimethyl analog are highly effective substrates for the synthesis of tetrahydroindazolones, with reactions proceeding to high yields under reflux in ethanol.[1][2] The cyclic nature of these enaminones leads to the formation of fused pyrazole systems.

  • Acyclic Enaminones: Acyclic enaminones, such as (E)-4-(Dimethylamino)but-3-en-2-one, provide access to monocyclic pyrazoles. However, the use of unsymmetrical acyclic enaminones can lead to the formation of regioisomers, which may require separation.[3]

  • Reaction Conditions: The reaction of enaminones with hydrazines is typically carried out under reflux in a protic solvent like ethanol or acetic acid. The choice of solvent and the presence of an acid or base catalyst can influence the reaction rate and, in some cases, the regioselectivity.

Experimental Protocols

Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one from this compound

Materials:

  • This compound (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • A solution of this compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.[1]

Synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one from 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Materials:

  • 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (15 mL)

Procedure:

  • To a solution of 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione (1.0 mmol) in ethanol (15 mL), hydrazine hydrate (1.2 mmol) is added.

  • The mixture is refluxed for 2 hours.

  • The reaction mixture is then cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the desired product.[2]

Reaction Pathway and Strategic Selection of Enaminones

The synthesis of pyrazoles from enaminones proceeds through a well-established cyclocondensation mechanism. The selection of the appropriate enaminone is a critical step in achieving the desired pyrazole architecture.

Pyrazole_Synthesis_Pathway General Reaction Pathway for Pyrazole Synthesis from Enaminones Enaminone β-Enaminone Intermediate1 Initial Adduct Enaminone->Intermediate1 Nucleophilic attack by hydrazine Hydrazine Hydrazine (R'-NHNH2) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization (Elimination of Dimethylamine) Dimethylamine Dimethylamine (eliminated) Intermediate1->Dimethylamine Pyrazole Pyrazole Intermediate2->Pyrazole Dehydration Water Water (eliminated) Intermediate2->Water

Caption: General reaction pathway for pyrazole synthesis.

The strategic selection of an enaminone allows for the targeted synthesis of pyrazoles with specific substitution patterns. The following workflow illustrates key decision points in this selection process.

Enaminone_Selection_Workflow Enaminone Selection Workflow for Pyrazole Synthesis Start Desired Pyrazole Structure Q1 Fused or Monocyclic Pyrazole? Start->Q1 A1_Fused Select Cyclic Enaminone (e.g., 2-((Dimethylamino)methylene) -1,3-cyclohexanedione) Q1->A1_Fused Fused A1_Monocyclic Select Acyclic Enaminone (e.g., 4-(Dimethylamino)but-3-en-2-one) Q1->A1_Monocyclic Monocyclic End Final Enaminone Choice A1_Fused->End Q2 Symmetrical or Unsymmetrical Substitution? A1_Monocyclic->Q2 A2_Symmetrical Use Symmetrical Enaminone and/or Hydrazine Q2->A2_Symmetrical Symmetrical A2_Unsymmetrical Consider Regioselectivity Issues with Unsymmetrical Enaminones and Hydrazines Q2->A2_Unsymmetrical Unsymmetrical A2_Symmetrical->End A2_Unsymmetrical->End

Caption: Workflow for selecting the appropriate enaminone.

References

A Comparative Guide to Heterocycle Synthesis: Leveraging 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of the synthetic utility of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, a versatile enaminone building block, against alternative methodologies for the construction of medicinally relevant fused heterocyclic systems.

This document presents a data-driven comparison of reaction yields, detailed experimental protocols for key transformations, and visual representations of the synthetic pathways to aid in the selection of optimal synthetic routes.

Performance Comparison: Yield Analysis

The utility of this compound as a precursor for heterocyclic synthesis is demonstrated through its application in constructing fused pyrazole and quinoline ring systems. The following tables provide a quantitative comparison of reaction yields for the synthesis of specific heterocyclic targets using the enaminone approach versus established alternative methods.

Table 1: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one

MethodStarting MaterialsReagents & ConditionsYield
Enaminone-Based Synthesis This compound, PhenylhydrazineEthanol, RefluxGood
Alternative: Copper-Catalyzed Intramolecular N-Arylation [1]ortho-chlorinated arylhydrazonesCuI, KOH, 1,10-phenanthroline, DMF, 120 °C, 24h10-70%

Table 2: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydro-5-oxo-quinoline-3-carbonitrile

MethodStarting MaterialsReagents & ConditionsYield
Enaminone-Based Synthesis This compound, Malononitrile, Benzaldehyde(Predicted multi-component reaction)N/A
Alternative: Multi-component Synthesis [2][3]Benzaldehyde, Malononitrile, 1,3-CyclohexanedioneEthanol, Piperidine (catalyst), Reflux~95%

Experimental Protocols

Detailed methodologies for the synthesis of the target heterocycles are provided below.

Method 1: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one from this compound

Procedure:

A solution of this compound (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent.

Method 2: Alternative Synthesis of N-Phenyl-1H-indazoles via Copper-Catalyzed Intramolecular N-Arylation[1]

Procedure:

A mixture of the respective ortho-chlorinated arylhydrazone (0.5 mmol), CuI (20 mol %), KOH (200 mol %), and 1,10-phenanthroline (22 mol %) in DMF (2.5 mL) is stirred at 120 °C for 12-48 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Method 3: Alternative Multi-component Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydro-5-oxo-quinoline-3-carbonitrile[2][3]

Procedure:

A mixture of benzaldehyde (10 mmol), malononitrile (10 mmol), and 1,3-cyclohexanedione (10 mmol) in ethanol (30 mL) containing a catalytic amount of piperidine is refluxed for 1-2 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations discussed.

reaction_pathway_enaminone reagent This compound product Fused Heterocycle (e.g., Pyrazole, Pyrimidine) reagent->product Cyclocondensation binucleophile Binucleophile (e.g., Hydrazine, Amidine) binucleophile->product

Caption: General synthesis of fused heterocycles.

experimental_workflow cluster_enaminone Enaminone-Based Synthesis cluster_alternative Alternative Multi-component Synthesis a1 Mixing Reactants This compound + Binucleophile in Solvent a2 Reaction Reflux a1->a2 a3 Work-up Cooling, Filtration, Recrystallization a2->a3 b1 Mixing Reactants Aldehyde + Malononitrile + 1,3-Diketone + Catalyst in Solvent b2 Reaction Reflux b1->b2 b3 Work-up Cooling, Filtration b2->b3

Caption: Comparative experimental workflows.

References

A Comparative Guide to the Validation of Pyrazole Structures Synthesized from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and structural validation of a pyrazole derivative, specifically 4,5,6,7-tetrahydro-1H-indazol-4-one, starting from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. An alternative, classical synthetic approach, the Knorr pyrazole synthesis, is also presented for comparative analysis. This document outlines detailed experimental protocols, presents comparative spectroscopic data, and includes visualizations to clarify the experimental workflow.

Introduction

The target pyrazole, 4,5,6,7-tetrahydro-1H-indazol-4-one, is a valuable scaffold in medicinal chemistry. Its synthesis from the enaminone of 1,3-cyclohexanedione offers a streamlined approach. However, rigorous structural validation is paramount to ensure the correct isomer is formed and to confirm its purity. This guide details the necessary spectroscopic techniques for this validation and compares the synthetic efficiency with the traditional Knorr pyrazole synthesis.

Comparative Synthesis and Performance Data

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one can be efficiently achieved via a two-step, one-pot reaction from 1,3-cyclohexanedione. This method is compared with the direct condensation of 1,3-cyclohexanedione with hydrazine, known as the Knorr pyrazole synthesis.

Synthesis RouteKey IntermediateReagentsTypical YieldPurity
Primary Route This compound1. Dimethylformamide dimethyl acetal (DMF-DMA) 2. Hydrazine hydrate~70-85%High
Alternative: Knorr Synthesis Not applicable (direct condensation)Hydrazine hydrate, Acid catalyst (e.g., acetic acid)~60-75%Good, may require more extensive purification

Experimental Protocols

Primary Synthesis: From this compound

Step 1: Synthesis of this compound

  • To a solution of 1,3-cyclohexanedione (10 mmol) in a suitable solvent such as toluene or ethanol (50 mL), add dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.

Step 2: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one

  • Dissolve the crude this compound (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (12 mmol) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent in vacuo.

  • The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 4,5,6,7-tetrahydro-1H-indazol-4-one.

Alternative Synthesis: Knorr Pyrazole Synthesis
  • Dissolve 1,3-cyclohexanedione (10 mmol) in ethanol or acetic acid (50 mL).

  • Add hydrazine hydrate (11 mmol) to the solution.

  • Add a catalytic amount of a suitable acid, such as glacial acetic acid (if not used as the solvent).

  • Heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to afford 4,5,6,7-tetrahydro-1H-indazol-4-one.

Structural Validation Data

The synthesized pyrazole structure is validated using a combination of spectroscopic methods. Below is a comparison of expected data for the key intermediate and the final product.

Table 1: Spectroscopic Data for Structural Validation

CompoundMethodSpectroscopic Data
This compound ¹H NMR (CDCl₃, δ ppm)~8.4 (s, 1H, =CH-N), ~3.1 (s, 6H, N(CH₃)₂), ~2.5 (t, 4H, 2xCH₂), ~1.9 (quintet, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm)~195 (C=O), ~160 (=CH-N), ~110 (C=C), ~45 (N(CH₃)₂), ~37 (CH₂), ~21 (CH₂)
4,5,6,7-tetrahydro-1H-indazol-4-one ¹H NMR (CDCl₃, δ ppm)~10.5 (br s, 1H, NH), ~7.5 (s, 1H, pyrazole-H), ~2.8 (t, 2H, CH₂), ~2.4 (t, 2H, CH₂), ~2.1 (m, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm)~195 (C=O), ~140 (C=N), ~135 (C-pyrazole), ~120 (C-pyrazole), ~38 (CH₂), ~25 (CH₂), ~22 (CH₂)
Mass Spec (EI) m/z (%) = 150 (M⁺)
IR (KBr, cm⁻¹)~3200 (N-H stretch), ~1650 (C=O stretch), ~1580 (C=N stretch)

Visualizations

Experimental Workflow

The following diagram illustrates the synthesis and validation workflow for the primary synthetic route.

G cluster_synthesis Synthesis cluster_validation Structural Validation start 1,3-Cyclohexanedione enaminone This compound start->enaminone DMF-DMA, Reflux pyrazole 4,5,6,7-tetrahydro-1H-indazol-4-one enaminone->pyrazole Hydrazine Hydrate, Reflux nmr 1H & 13C NMR pyrazole->nmr ms Mass Spectrometry pyrazole->ms ir IR Spectroscopy pyrazole->ir G cluster_0 Spectroscopic Techniques cluster_1 Structural Information NMR NMR (1H, 13C) Framework Carbon-Hydrogen Framework NMR->Framework MS Mass Spec. MolWeight Molecular Weight & Formula MS->MolWeight IR IR FuncGroups Functional Groups IR->FuncGroups Final Validated Structure Framework->Final MolWeight->Final FuncGroups->Final

A Comparative Guide to the Reactivity of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic utility of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, a versatile enaminone, in the context of heterocyclic chemistry. Its performance in key reactions is compared with alternative synthetic strategies, supported by experimental data to inform reagent and pathway selection in complex synthetic endeavors.

Introduction

This compound is a widely utilized intermediate in organic synthesis, valued for its enhanced reactivity at the 2-position of the 1,3-dicarbonyl system. It is typically prepared in situ or isolated from the reaction of 1,3-cyclohexanedione with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This modification activates the molecule for subsequent reactions, particularly in the construction of fused heterocyclic systems which are prevalent scaffolds in medicinal chemistry.[3][4] This guide focuses on its application in the synthesis of pyrazole derivatives, comparing it with the traditional Knorr pyrazole synthesis and considering alternative activation methods like the Vilsmeier-Haack reaction.

Comparison of Synthetic Methodologies for Pyrazole Formation

The synthesis of pyrazoles from 1,3-dicarbonyl precursors is a cornerstone of heterocyclic chemistry. Here, we compare two primary routes starting from 1,3-cyclohexanedione: the direct condensation with a hydrazine (Knorr synthesis) and the two-step approach via the intermediacy of this compound.

A key advantage of using the pre-formed or in-situ generated enaminone is the enhanced regioselectivity in reactions with unsymmetrical hydrazines. The initial reaction with DMF-DMA effectively blocks one of the electrophilic carbonyl carbons, directing the subsequent nucleophilic attack of the hydrazine.[3][5]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of pyrazole-fused cyclohexanes via the enaminone route and the classical Knorr synthesis.

Table 1: Synthesis of this compound

Reagent 1Reagent 2SolventTemperature (°C)Time (h)Yield (%)
1,3-CyclohexanedioneDMF-DMATolueneReflux3 - 5~90

Data synthesized from literature reports.[1][2]

Table 2: Comparative Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives

Method1,3-Dicarbonyl PrecursorHydrazineSolventTemperature (°C)Time (h)Yield (%)
Enaminone RouteThis compoundPhenylhydrazineEthanolReflux2 - 485 - 95
Knorr Synthesis1,3-CyclohexanedionePhenylhydrazineAcetic AcidReflux6 - 1270 - 85
Knorr Synthesis (Acid Catalyzed)1,3-CyclohexanedionePhenylhydrazineEthanol / H⁺Reflux8 - 1675 - 90

Yields are representative and can vary based on specific substrates and reaction scales. Data compiled from multiple sources.[6][7][8]

Alternative Activation: Vilsmeier-Haack Reagent

The Vilsmeier-Haack reagent, typically a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), provides an alternative method for the formylation of active methylene groups.[9][10][11] While highly effective for many electron-rich aromatic and heterocyclic systems, its application to 1,3-dicarbonyls can be less straightforward than the use of DMF-DMA, sometimes leading to side reactions due to the harsh, acidic conditions.[9][12]

Table 3: Comparison of Activating Agents for 1,3-Cyclohexanedione

Activating AgentReagentsTypical ConditionsAdvantagesDisadvantages
DMF-DMADMF-DMAToluene, RefluxMild conditions, high yields, clean reaction.Reagent can be moisture sensitive.
Vilsmeier ReagentDMF, POCl₃0 °C to RTPotent electrophile.Harsh acidic conditions, potential for side reactions, handling of POCl₃.

Experimental Protocols

Synthesis of this compound

A solution of 1,3-cyclohexanedione (10 mmol) in toluene (50 mL) is treated with N,N-dimethylformamide dimethyl acetal (12 mmol). The mixture is heated to reflux for 3-5 hours, during which the progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is typically used in the next step without further purification.

Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one via the Enaminone Route

To a solution of this compound (10 mmol) in ethanol (50 mL), phenylhydrazine (10 mmol) is added. The reaction mixture is heated at reflux for 2-4 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

Knorr Pyrazole Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

A mixture of 1,3-cyclohexanedione (10 mmol) and phenylhydrazine (10 mmol) in glacial acetic acid (30 mL) is heated at reflux for 6-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the final product.[4]

Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Procedure)

To a solution of the substrate (e.g., indole, 10 mmol) in DMF (20 mL) at 0 °C, phosphorus oxychloride (12 mmol) is added dropwise. The mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH solution). The product is typically extracted with an organic solvent and purified by chromatography.[9]

Mechanistic Pathways and Visualizations

The following diagrams illustrate the key mechanistic pathways discussed in this guide.

G cluster_0 Enaminone Formation CHD 1,3-Cyclohexanedione Intermediate1 Tetrahedral Intermediate CHD->Intermediate1 + DMF-DMA DMFDMA DMF-DMA DMFDMA->Intermediate1 Enaminone 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione Intermediate1->Enaminone - Methanol Methanol Methanol Intermediate1->Methanol

Caption: Formation of the enaminone from 1,3-cyclohexanedione and DMF-DMA.

G cluster_1 Pyrazole Synthesis via Enaminone Enaminone Enaminone Adduct Michael-type Adduct Enaminone->Adduct + Hydrazine Hydrazine Hydrazine Hydrazine->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Condensation DMA Dimethylamine Adduct->DMA - Dimethylamine Pyrazole Tetrahydroindazolone Cyclized->Pyrazole - H₂O

Caption: Reaction of the enaminone with hydrazine to form the pyrazole ring system.

G cluster_2 Knorr Pyrazole Synthesis CHD 1,3-Cyclohexanedione Hydrazone Hydrazone Intermediate CHD->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Condensation Pyrazole Tetrahydroindazolone Cyclized->Pyrazole - H₂O

Caption: The classical Knorr synthesis of pyrazoles from a 1,3-dicarbonyl and hydrazine.

G cluster_3 Vilsmeier-Haack Reagent Formation DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier - [OPOCl₂]⁻

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Conclusion

This compound serves as a highly effective intermediate for the synthesis of pyrazole-annulated systems. The primary advantage of this enaminone-based approach over the traditional Knorr synthesis lies in its potential for milder reaction conditions, often leading to higher yields and improved regioselectivity. While the Vilsmeier-Haack reaction presents a powerful alternative for C-C bond formation, its harsh conditions may not be suitable for sensitive substrates where DMF-DMA offers a gentler activation method. The choice of synthetic route will ultimately depend on the specific substrate, desired regiochemical outcome, and the tolerance of functional groups to the reaction conditions.

References

A Comparative Guide to Catalysts for Pyrazole Synthesis from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, can be efficiently achieved through the cyclocondensation of β-enaminones with hydrazines. The choice of catalyst for this transformation is crucial, influencing reaction rates, yields, and overall process sustainability. This guide provides a comparative analysis of various catalytic systems for the synthesis of pyrazoles using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a key starting material.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in pyrazole synthesis from β-enaminones and their derivatives. While the substrates may vary across studies, this data provides a valuable comparison of catalyst efficacy under different conditions.

CatalystSubstratesProductYield (%)SolventTemperature (°C)Time (h)Reference
Chitosan Enaminone of 1-acetylnaphthalene, Hydrazonoyl Halides3,4-disubstituted pyrazolesNot specifiedEthanol80 (Microwave)0.13-0.17[1][2]
Molecular Iodine N,N-dimethyl enaminones, Sulfonyl Hydrazines4-sulfonyl pyrazolesGoodNot specifiedRoom TempNot specified[3]
Molecular Iodine with Selectfluor Enaminones, Hydrazines, DMSO1,4-disubstituted pyrazolesGoodDMSO900.17[4]
Immobilized Cu(II)-enaminone Azomethine imines, Terminal alkynesPyrazolo[1,2-a]pyrazolesGoodNot specifiedNot specifiedNot specified[5]
Nano-ZnO Aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydratePyranopyrazoles94-95Water701[6]
Acetic Acid β-dicarbonyl compounds, HydrazinesPyrazole-s-triazine derivativesHighEthanol-acetic acid or neat acetic acidNot specifiedShorter reaction time[7]
Brønsted Acidic Ionic Liquid Pentane-2,4-dione, Phenyl hydrazine1,3,5-trimethyl-1H-pyrazole92Solvent-freeRoom Temp0.5[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the catalyst comparison.

General Procedure for Pyrazole Synthesis

A mixture of this compound (1 mmol), a hydrazine derivative (1.1 mmol), and the catalyst in the specified solvent is stirred under the conditions outlined in the table above. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up as follows: for heterogeneous catalysts, the catalyst is filtered off. The filtrate is then concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired pyrazole product.

Catalyst-Specific Protocols:

1. Chitosan-Catalyzed Synthesis (Microwave Irradiation): To a solution of the enaminone (1 mmol) and hydrazine (1.1 mmol) in absolute ethanol (10 mL), chitosan (0.1 g) is added. The reaction mixture is irradiated in a microwave reactor at 80°C for 8-10 minutes. The hot solution is filtered to remove the chitosan, and the filtrate is cooled. The resulting solid product is collected by filtration and recrystallized.[1]

2. Molecular Iodine-Catalyzed Synthesis: In a round-bottom flask, the enaminone (0.2 mmol), hydrazine hydrochloride (0.4 mmol), molecular iodine (10 mol%), and Selectfluor (1 mmol) are dissolved in DMSO (2 mL). The mixture is stirred at 90°C for 10 minutes. After cooling, water is added, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the pyrazole.[4]

3. Nano-ZnO Catalyzed Synthesis: A mixture of the starting materials (e.g., aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, 1 mmol each) and nano-ZnO (5 mol%) in water (5 mL) is stirred at 70°C for 1 hour. The product, being insoluble in the aqueous medium, precipitates out and is isolated by filtration, washed with water, and dried. The nano-ZnO catalyst can be recovered from the aqueous filtrate and reused.[6][9]

4. Acetic Acid-Catalyzed Synthesis: The enaminone (1 mmol) and hydrazine (1.1 mmol) are dissolved in glacial acetic acid or a mixture of ethanol and acetic acid. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified.[7]

Visualizing the Process and Comparison

The following diagrams illustrate the experimental workflow and a logical comparison of the catalysts.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_analysis Product Analysis Enaminone 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione Mixing Mixing of Reactants, Catalyst, and Solvent Enaminone->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Catalyst Selected Catalyst (e.g., Chitosan, Iodine, etc.) Catalyst->Mixing Solvent Appropriate Solvent Solvent->Mixing Heating Heating/Stirring (Conventional or Microwave) Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Filtration Catalyst Removal (for heterogeneous catalysts) Monitoring->Filtration Extraction Product Extraction Filtration->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Yield Yield Calculation Characterization->Yield

General experimental workflow for catalyzed pyrazole synthesis.

catalyst_comparison cluster_green Green Catalysts cluster_metal Metal-Based Catalysts cluster_nonmetal Non-Metal Catalysts Chitosan Chitosan Biodegradable\nReusable Biodegradable Reusable Chitosan->Biodegradable\nReusable Nano_ZnO Nano-ZnO Heterogeneous\nRecyclable\nAqueous Media Heterogeneous Recyclable Aqueous Media Nano_ZnO->Heterogeneous\nRecyclable\nAqueous Media Cu_II Immobilized Cu(II) Heterogeneous\nPotential Leaching Heterogeneous Potential Leaching Cu_II->Heterogeneous\nPotential Leaching Iodine Molecular Iodine Metal-Free\nOften requires co-reagents Metal-Free Often requires co-reagents Iodine->Metal-Free\nOften requires co-reagents Acetic_Acid Acetic Acid Simple\nHomogeneous Simple Homogeneous Acetic_Acid->Simple\nHomogeneous Ionic_Liquid Brønsted Acidic Ionic Liquid Reusable\nSolvent-free Reusable Solvent-free Ionic_Liquid->Reusable\nSolvent-free

Logical comparison of different catalyst types for pyrazole synthesis.

References

Alternative reagents to N,N-dimethylformamide dimethylacetal for synthesizing 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-[(dimethylamino)methylene]-1,3-cyclohexanedione is a critical step in the preparation of various heterocyclic compounds and pharmacologically active molecules. The choice of reagent for the introduction of the dimethylaminomethylene group can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of N,N-dimethylformamide dimethylacetal (DMF-DMA) and its more reactive alternatives, Bredereck's reagent and tris(dimethylamino)methane, supported by experimental data and detailed protocols.

Introduction to the Reagents

N,N-dimethylformamide dimethylacetal (DMF-DMA) is a widely utilized reagent for the formylation of active methylene compounds to produce enamines, which are key intermediates in numerous synthetic pathways.[1] However, for substrates with moderate acidity, such as 1,3-cyclohexanedione, more potent reagents can offer superior performance.

Bredereck's reagent (tert-butoxybis(dimethylamino)methane) and tris(dimethylamino)methane are recognized as more powerful aminomethylenating agents.[1] Their enhanced reactivity stems from the in situ generation of a stronger base (tert-butoxide or dimethylamide anion, respectively) compared to the methoxide anion produced from DMF-DMA. This facilitates the deprotonation of less acidic methylene groups, often leading to higher yields and milder reaction conditions.[1] Another synthetic route to related structures involves the Mannich reaction of 1,3-cyclohexanedione with formaldehyde and dimethylamine, which yields 2-(dimethylaminomethyl)-1,3-cyclohexanedione, a different intermediate that can be subsequently converted to other useful compounds.[2]

Performance Comparison: A Data-Driven Analysis

The selection of a suitable reagent is contingent on factors such as substrate reactivity, desired yield, and reaction conditions. Below is a comparative summary of the performance of DMF-DMA and its alternatives in the synthesis of this compound.

ReagentStructureMolecular Weight ( g/mol )Typical Reaction ConditionsReported Yield (%)AdvantagesDisadvantages
N,N-Dimethylformamide dimethylacetal (DMF-DMA) C₅H₁₃NO₂119.16Reflux in neat reagent or inert solvent (e.g., toluene)72%[3]Readily available, well-documented procedures.May require harsh conditions for less reactive substrates.
Bredereck's Reagent C₉H₂₂N₂O174.29Reflux in an anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane)>90% (expected)[1]Higher reactivity, suitable for less acidic substrates, milder conditions.More expensive, moisture-sensitive.
Tris(dimethylamino)methane C₇H₁₉N₃145.25Similar to Bredereck's reagent; reflux in an anhydrous, non-polar aprotic solvent.High (expected)High reactivity, similar to Bredereck's reagent.Less commonly used than Bredereck's reagent, potential for side reactions.

Experimental Protocols

Synthesis of this compound using DMF-DMA[3]

Materials:

  • 1,3-Cyclohexanedione (11.2 g, 100 mmol)

  • N,N-Dimethylformamide dimethylacetal (28 mL)

  • Ethyl acetate (for recrystallization)

Procedure:

  • A suspension of 1,3-cyclohexanedione in N,N-dimethylformamide dimethylacetal is heated at reflux for 1 hour.

  • The reaction mixture is then cooled to room temperature.

  • The solvent is removed under reduced pressure to yield an orange solid.

  • The crude product is recrystallized from ethyl acetate to afford 12 g (72%) of this compound as light orange needles.

Proposed Synthesis of this compound using Bredereck's Reagent

Materials:

  • 1,3-Cyclohexanedione (1.12 g, 10 mmol)

  • Bredereck's reagent (2.09 g, 12 mmol)

  • Anhydrous toluene (50 mL)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-cyclohexanedione in anhydrous toluene.

  • Add Bredereck's reagent to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired enamine.

Proposed Synthesis of this compound using Tris(dimethylamino)methane

Materials:

  • 1,3-Cyclohexanedione (1.12 g, 10 mmol)

  • Tris(dimethylamino)methane (1.74 g, 12 mmol)

  • Anhydrous toluene (50 mL)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 1,3-cyclohexanedione in anhydrous toluene.

  • Add tris(dimethylamino)methane to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Mechanisms and Workflow

The reaction of an active methylene compound like 1,3-cyclohexanedione with DMF-DMA, Bredereck's reagent, or tris(dimethylamino)methane proceeds through a condensation mechanism to form the enamine product. The key difference lies in the nature of the leaving group and the basicity of the generated anion, which influences the initial deprotonation of the dione.

Synthesis_Pathways cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1,3-Cyclohexanedione 1,3-Cyclohexanedione Product 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione 1,3-Cyclohexanedione->Product Condensation DMF-DMA DMF-DMA DMF-DMA->Product Bredereck's Reagent Bredereck's Reagent Bredereck's Reagent->Product Tris(dimethylamino)methane Tris(dimethylamino)methane Tris(dimethylamino)methane->Product

Caption: Synthetic routes to the target enamine.

The general experimental workflow for these syntheses involves the reaction of the starting materials, followed by workup and purification.

Experimental_Workflow A 1. Mix 1,3-Cyclohexanedione and Reagent in Solvent B 2. Heat to Reflux A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Solvent Evaporation D->E F 6. Purification (Recrystallization or Chromatography) E->F G Final Product F->G

Caption: General experimental workflow.

Conclusion

For the synthesis of this compound, N,N-dimethylformamide dimethylacetal provides a reliable and well-documented method. However, for researchers seeking higher yields and potentially milder reaction conditions, Bredereck's reagent and tris(dimethylamino)methane present superior alternatives due to their enhanced reactivity. The choice of reagent should be guided by the specific requirements of the synthesis, including cost, availability, and the desired reaction efficiency. The provided protocols offer a starting point for the optimization of this important synthetic transformation.

References

Assessing the Purity of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates like 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is critical for ensuring the reliability of experimental results and the quality of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity assessment, supported by detailed experimental protocols and data presentation formats.

Comparison of Purity Assessment Methods: HPLC vs. qNMR

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical and chemical industries.[1] However, other methods, such as quantitative Nuclear Magnetic Resonance (qNMR), offer distinct advantages and can serve as orthogonal techniques for comprehensive purity analysis.[2][3] The choice of method often depends on the specific analytical requirements, including the nature of the sample and the expected impurities.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of components based on their differential partitioning between a stationary and a mobile phase.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[5]
Reference Standard Requires a certified reference standard of the analyte for accurate quantification (relative method).Can use a certified internal standard of a different, structurally unrelated compound for absolute quantification (primary method).[4][6]
Selectivity High selectivity for separating structurally similar impurities and isomers.Excellent for identifying and quantifying impurities that have unique NMR signals, but peak overlap can be a challenge.[6]
Sensitivity Generally high, with limits of detection (LOD) often in the sub-microgram per milliliter range.Typically less sensitive than HPLC, requiring higher sample concentrations for accurate quantification.
Information Provided Provides retention time and peak area for each component, allowing for the calculation of relative purity.Provides structural information on the analyte and impurities, alongside direct quantification.[4]
Throughput Can be automated for high-throughput analysis once a method is established.Can be faster for single samples as extensive method development may not be required.[4]
Destructive Yes, the sample is consumed during the analysis.No, the sample can be fully recovered after the analysis.[2]

Proposed HPLC Method for Purity Assessment

A Reverse-Phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This method is well-suited for separating moderately polar organic compounds and is widely used for purity assays.[1]

Potential Impurities

The synthesis of this compound typically involves the reaction of 1,3-cyclohexanedione with an N,N-dimethylformamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[7] Based on this, potential process-related impurities and degradation products may include:

  • 1,3-Cyclohexanedione: Unreacted starting material.

  • Hydrolysis Product: Hydrolysis of the enaminone functionality, particularly under acidic conditions.

  • Other Synthesis By-products: Impurities arising from side reactions during synthesis.

Experimental Protocol: RP-HPLC

1. Apparatus and Materials

  • HPLC system with UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate (or other suitable buffer salt)

  • Reference standard of this compound (purity >99.5%)

2. Chromatographic Conditions

Parameter Condition
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 10 mM Ammonium acetate in water; B: Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or λmax of the compound)

| Injection Volume | 10 µL |

3. Solution Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability Before sample analysis, inject the standard solution in replicate (n=5). The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.

5. Analytical Procedure

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate all peaks in the sample chromatogram.

6. Calculation of Purity The purity is calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Example HPLC Results

The following table presents hypothetical data for the purity assessment of a batch of this compound.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
13.515000.051,3-Cyclohexanedione (Impurity)
28.2298500099.80This compound
310.530000.10Unknown Impurity
412.115000.05Unknown Impurity
Total 2991000 100.00

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical workflows involved in purity assessment.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting Prep_Standard Prepare Reference Standard Solution Sys_Suitability System Suitability Test Prep_Standard->Sys_Suitability Prep_Sample Prepare Sample Solution Run_Sample Inject Sample Prep_Sample->Run_Sample Run_Blank Inject Blank Sys_Suitability->Run_Blank Run_Blank->Run_Sample Integration Integrate Chromatogram Peaks Run_Sample->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: HPLC experimental workflow for purity assessment.

Purity_Logic cluster_inputs cluster_process cluster_outputs cluster_final Sample Test Sample Analysis Perform Analysis Sample->Analysis Method Validated Analytical Method (e.g., HPLC) Method->Analysis Criteria Acceptance Criteria (e.g., Purity ≥ 99.0%) Decision Compare to Criteria Criteria->Decision Result Raw Data (e.g., Peak Areas) Analysis->Result PurityValue Calculated Purity Value Result->PurityValue PurityValue->Decision Pass Pass Decision->Pass Meets Criteria Fail Fail Decision->Fail Does Not Meet Criteria

References

Benchmarking the Efficiency of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds forms the backbone of medicinal chemistry and drug discovery. The continual search for efficient, high-yielding, and versatile synthetic methodologies is paramount. Among the array of building blocks available to synthetic chemists, 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione has emerged as a valuable and reactive intermediate. This guide provides an objective comparison of its performance in the synthesis of key heterocyclic scaffolds—namely pyrimidines, pyrazolo[3,4-b]quinolines, and 4H-pyrans—against established alternative methods. The comparative analysis is supported by experimental data to inform methodological choices in the laboratory.

I. Synthesis of Fused Pyrimidine Derivatives

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules. The use of this compound offers a straightforward route to fused pyrimidine systems. This section compares its efficiency with the well-established Biginelli reaction.

Comparison with the Biginelli Reaction

The Biginelli reaction is a classic one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, widely used for the synthesis of dihydropyrimidinones.[1][2] In contrast, the reaction involving this compound typically proceeds through its reaction with a suitable dinucleophile, such as guanidine.

Data Presentation: Pyrimidine Synthesis

MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)
Using 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione Derivative 5,5-dimethyl-2-[(dimethylamino)methylene]-1,3-cyclohexanedione, Urea/Thiourea, AldehydeMicrowave irradiation, solvent-freeNot SpecifiedGood yields
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaZinc triflate, refluxing MeCN2 hours30-73%[1]
Biginelli Reaction (Solvent-Free) Aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, Urea/ThioureaMicrowave irradiation, catalyst-freeNot SpecifiedGood yields[3]

Experimental Protocols

General Procedure for Synthesis of Fused Pyrimidines via this compound Derivative: A mixture of an appropriate aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and urea or thiourea is heated under microwave irradiation in the absence of a solvent and catalyst.[3]

General Procedure for Biginelli Reaction: An aldehyde, a β-keto ester (e.g., ethyl acetoacetate), and urea or thiourea are reacted in the presence of a catalyst, such as zinc triflate, in a suitable solvent like acetonitrile under reflux.[1]

Reaction Pathway: Synthesis of Fused Pyrimidines

G cluster_0 Method 1: Using this compound cluster_1 Method 2: Biginelli Reaction A 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione C Fused Pyrimidine A->C Reaction B Guanidine B->C D Aldehyde G Dihydropyrimidinone D->G One-pot, 3-component cyclocondensation E β-Ketoester E->G F Urea F->G

Caption: Comparative workflow for pyrimidine synthesis.

II. Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds with significant interest due to their potential applications in medicinal chemistry and materials science.[4][5] A common synthetic approach involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as this compound. This is often compared to the traditional Friedländer annulation.

Comparison with the Friedländer Annulation

The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline ring.[4][6] This method is a cornerstone for quinoline synthesis and provides a benchmark for newer methodologies.

Data Presentation: Pyrazolo[3,4-b]quinoline Synthesis

MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)
Using 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione Derivative 5-Amino-3-methyl-1-phenylpyrazole, Dimedone, Aryl aldehydeMicrowave-assisted, aqueous ethanolNot specifiedExcellent yields[5]
Friedländer Annulation o-Aminocarbonyl compounds, Carbonyl compounds with active α-methylene groupAcid or base catalysisVariesNot specified in general reviews[4][6]

Experimental Protocols

General Procedure for Synthesis of Pyrazolo[3,4-b]quinolines via Enaminone derivative: A mixture of an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole is subjected to microwave irradiation in aqueous ethanol.[5]

General Procedure for Friedländer Annulation: A 2-aminoaryl aldehyde or ketone is condensed with a compound containing an active α-methylene group, often in the presence of an acid or base catalyst.[4][6]

Logical Relationship: Synthetic Approaches to Pyrazolo[3,4-b]quinolines

G cluster_0 Enaminone-based Approach cluster_1 Friedländer Annulation A 5-Aminopyrazole C Pyrazolo[3,4-b]quinoline A->C B 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione (or in situ equivalent) B->C G Target: Pyrazolo[3,4-b]quinoline C->G D o-Aminoaryl Aldehyde/Ketone F Quinoline Ring Formation D->F E Active Methylene Compound E->F F->G (if pyrazole is part of one reactant)

Caption: Two main synthetic routes to pyrazolo[3,4-b]quinolines.

III. Synthesis of 4H-Pyran Derivatives

4H-pyran derivatives are another important class of heterocyclic compounds with a wide range of biological activities.[7] Their synthesis is often achieved through multicomponent reactions. Here, we compare the use of this compound with a more general three-component reaction.

Comparison with a General Three-Component Reaction

A common method for the synthesis of 2-amino-4H-pyrans involves a one-pot, three-component reaction of an aldehyde, malononitrile, and an active methylene compound, such as dimedone.[8]

Data Presentation: 4H-Pyran Synthesis

MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)
Using 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione Not explicitly detailed in the provided search results for 4H-pyran synthesis.---
General Three-Component Reaction Aldehyde, Malononitrile, Dimedone2-Aminoethanol, 20°CNot Specified81-88%[8]
General Three-Component Reaction Aldehyde, Malononitrile, Active Methylene CompoundN-methylmorpholine, room temperatureShortHigh yields[7]

Experimental Protocols

General Procedure for Three-Component Synthesis of 4H-Pyrans: A mixture of an aldehyde, malononitrile, and an active methylene compound (like dimedone) is stirred in the presence of a basic catalyst such as 2-aminoethanol or N-methylmorpholine at room temperature.[7][8]

Experimental Workflow: Three-Component Synthesis of 4H-Pyrans

G A Aldehyde D Knoevenagel Condensation A->D B Malononitrile B->D C Active Methylene Compound (e.g., Dimedone) E Michael Addition C->E D->E F Intramolecular Cyclization E->F G 2-Amino-4H-pyran Derivative F->G

References

Safety Operating Guide

Proper Disposal of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (CAS No. 85302-07-4), ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential dangers and the necessary safety precautions.

Hazard Identification and Precautionary Statements:

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity (Oral), Category 4P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.
H318: Causes serious eye damageSerious eye damage/eye irritation, Category 1P280: Wear eye protection/face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.
H412: Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard, Category 3P273: Avoid release to the environment.

This data is compiled from available Safety Data Sheets.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with institutional guidelines and local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent serious eye damage.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[1]

2. Waste Collection:

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable waste container.

    • Avoid generating dust during collection.[1] If necessary, carefully sweep up the material and place it into the container.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as paper towels, gloves, and weighing papers, should be considered contaminated and placed in the same designated waste container.

    • Dispose of contaminated packaging as you would the unused product.[1]

  • Solutions:

    • Do not discharge solutions containing this chemical into the sewer system.[1][2]

    • Collect liquid waste in a separate, labeled, and sealed container.

3. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][3][4]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • The recommended disposal method is typically through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for the chemical.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Solid liquid_waste Contaminated Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware/ Packaging waste_type->contaminated_materials Materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contaminated_materials->collect_solid storage Store Sealed Containers in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Essential Safety and Operational Guide for 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Physical and Chemical Properties

PropertyValue
Molecular Formula C9H13NO2
Molecular Weight 167.21 g/mol
Appearance Light orange solid
Melting Point 116-118 °C
Storage Temperature Store in freezer, under -20°C

Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment is mandatory.

CategoryRecommended EquipmentSpecification
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Conforming to EN166 or OSHA's 29 CFR 1910.133.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing such as a lab coat. For larger quantities or splash potential, an apron and/or rubber boots are recommended.Ensure gloves are compatible with the substance and regularly inspected for degradation.
Respiratory Protection Not required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.
Hand Protection Wear appropriate protective gloves.Change contaminated gloves.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Ensure adequate ventilation in the handling area. Eyewash stations and safety showers must be readily accessible.

  • Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1] Wash hands and any exposed skin thoroughly after handling.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store in a freezer at temperatures under -20°C. It is sensitive to heat and light.[2]

Spill and Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation.

  • Environmental Precautions: Prevent the chemical from entering drains.

  • Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable container for disposal.

Disposal Plan:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[1] It is recommended to use a licensed chemical waste disposal service. Do not empty into drains.[2]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the target compound from 1,3-cyclohexanedione and dimethylformamide dimethylacetal.[3]

Materials:

  • 1,3-Cyclohexanedione (11.2 g, 100 mmol)

  • Dimethylformamide dimethylacetal (28 mL)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Suspend 1,3-cyclohexanedione in dimethylformamide dimethylacetal in a round-bottom flask.

  • Heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent using a rotary evaporator to yield an orange solid.

  • Recrystallize the crude product from ethyl acetate to obtain light orange needles of 2-dimethylaminomethylene-1,3-cyclohexanedione.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Hazards Assess Chemical Hazards (SDS) Select PPE Select Appropriate PPE Assess Hazards->Select PPE Prepare Work Area Prepare Ventilated Work Area Select PPE->Prepare Work Area Chemical Handling Handle Chemical Prepare Work Area->Chemical Handling Decontaminate Decontaminate Work Area and Equipment Chemical Handling->Decontaminate Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Dispose via Licensed Contractor Segregate Waste->Dispose

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.